IBR2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOHEPDJLXZVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of IBR2 in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
IBR2 is a small molecule inhibitor that potently disrupts DNA repair processes, specifically targeting the homologous recombination (HR) pathway. It achieves this by directly interacting with and inhibiting the function of RAD51, a critical recombinase in HR. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on RAD51 function, the downstream consequences for DNA repair, and its potential as a therapeutic agent. Detailed experimental protocols for studying the effects of this compound are provided, along with a compilation of relevant quantitative data and visual representations of the signaling pathways and experimental workflows.
The Role of this compound in the DNA Damage Response
This compound's primary mechanism of action is the inhibition of the homologous recombination pathway of DNA double-strand break (DSB) repair through the direct targeting of RAD51. DSBs are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired. HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately restore the original DNA sequence.
This compound disrupts HR by:
-
Binding to RAD51: this compound directly binds to the RAD51 protein. This interaction has been confirmed through various biophysical techniques, including surface plasmon resonance (SPR).
-
Inhibiting RAD51 Multimerization: RAD51 functions by forming a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of the DSB. This filament formation is essential for the homology search and strand invasion steps of HR. This compound binding to RAD51 prevents the protomer-protomer interactions necessary for the assembly and stability of this filament.[1][2]
-
Promoting Proteasomal Degradation of RAD51: Treatment with this compound leads to a decrease in the cellular levels of RAD51 protein.[1][3] This is achieved by promoting the polyubiquitination of RAD51, marking it for degradation by the proteasome.[4]
-
Disrupting the BRCA2-RAD51 Interaction: The interaction between BRCA2 and RAD51 is crucial for the proper loading of RAD51 onto ssDNA at the DSB site. This compound has been shown to competitively disrupt this interaction.[1]
The inhibition of RAD51 function by this compound leads to a significant reduction in HR efficiency. This impairment of a major DNA repair pathway sensitizes cancer cells to DNA damaging agents and can induce synthetic lethality in tumors with pre-existing DNA repair deficiencies.
Signaling Pathway of this compound Action in DNA Repair
The following diagram illustrates the signaling pathway affected by this compound. In a normal DNA damage response, ATM and ATR kinases are activated, leading to the phosphorylation of downstream targets, including BRCA2. BRCA2 facilitates the loading of RAD51 onto resected ssDNA, forming a filament that mediates homologous recombination. This compound intervenes by directly targeting RAD51, preventing filament formation and promoting its degradation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
IBR2: A Technical Whitepaper on the Discovery and Development of a First-Generation RAD51 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the small molecule IBR2, a key first-generation inhibitor of the RAD51 recombinase. It details its discovery, mechanism of action, and the experimental methodologies used for its characterization.
Executive Summary
RAD51 is a critical enzyme in the homologous recombination (HR) pathway, an essential DNA repair mechanism that maintains genomic stability.[1][2][3] In many cancers, RAD51 is overexpressed, contributing to tumor survival and resistance to DNA-damaging therapies.[1][4] This has made RAD51 an attractive target for anticancer drug development. This compound was one of the first small molecules identified to directly target and inhibit RAD51 function.[1][5] It acts by disrupting RAD51's ability to form multimers, a crucial step for its function, and by promoting its degradation via the proteasome.[1][2][6] While its micromolar potency in cellular assays has limited its clinical development, this compound remains a pivotal tool compound for studying RAD51 biology and serves as a foundational lead for the development of next-generation inhibitors.[5][7]
Discovery of this compound
This compound was identified through a forward chemical-genetics approach designed to find small molecules that disrupt the interaction between RAD51 and the BRC repeats of the BRCA2 tumor suppressor protein. This interaction is vital for loading RAD51 onto DNA and initiating the HR process.
Screening Methodology
An inducible reverse yeast two-hybrid (Y2H) system was employed for the initial high-throughput screening.[1] This system was engineered to permit yeast growth only when the interaction between a TetR-BRC probe and a GAL1-inducible AD-RAD51 fusion protein was disrupted by a small molecule.[1] From a screen of approximately 24,000 compounds, this compound was identified as a positive hit that abolished the BRC-RAD51 interaction.[8] The chemical structures of this compound and its inactive analog, B6, are shown in multiple studies.[1][9]
Mechanism of Action
This compound inhibits RAD51 through a multi-faceted mechanism that ultimately cripples the homologous recombination repair pathway.
-
Disruption of RAD51 Multimerization: The primary mechanism is the direct binding of this compound to RAD51, which competitively inhibits the BRC-RAD51 interaction.[1][8] This binding occurs at a hydrophobic pocket on the RAD51 core domain, which is critical for RAD51's self-association into the nucleoprotein filaments necessary for DNA strand invasion.[8][10]
-
Promotion of Proteasomal Degradation: this compound treatment leads to a time-dependent decrease in cellular RAD51 protein levels.[1] This is not due to transcriptional repression but rather an acceleration of RAD51 degradation through the ubiquitin-proteasome pathway.[1][11] Treatment with this compound increases the poly-ubiquitination of RAD51, marking it for destruction.[1]
-
Impairment of Homologous Recombination: By preventing RAD51 filament formation and depleting cellular RAD51, this compound effectively inhibits HR. This is visualized by a significant reduction in the formation of RAD51 nuclear foci following ionizing radiation (IR)-induced DNA damage.[1][2][12] However, this compound does not prevent the upstream signaling of DNA damage, as indicated by the normal formation of γ-H2AX foci.[12]
Visualizing the Mechanism of Action
Caption: this compound binds RAD51, blocking its multimerization and promoting its degradation.
Quantitative Data
The inhibitory activities of this compound have been quantified through various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Assay Type | Target Interaction | Metric | Value | Reference |
| Surface Plasmon Resonance (SPR) | His-RAD51 vs. GST-BRC | IC₅₀ | 0.11 µM | [1][8][12] |
Table 2: Cellular Growth Inhibition by this compound
| Cell Line | Cancer Type | Metric | Value (µM) | Reference |
| Various | Multiple | IC₅₀ | 12 - 20 | [6][10] |
| MBA-MD-468 | Triple-Negative Breast Cancer | IC₅₀ | 14.8 | [6] |
| T315I-Ba/F3 | Imatinib-Resistant CML | GI₅₀ | ~15 | [1] |
Key Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
Reverse Yeast Two-Hybrid (Y2H) Screen
-
Principle: To identify small molecule disruptors of the RAD51-BRC protein-protein interaction.
-
Methodology:
-
A yeast strain was engineered to express two fusion proteins: one containing the RAD51-binding domain of BRCA2 (BRC) fused to a DNA-binding domain (e.g., TetR), and the other containing RAD51 fused to a transcriptional activation domain (AD).
-
Interaction between the two proteins drives the expression of a reporter gene that is lethal to the yeast or prevents growth.
-
The chemical library was screened for compounds that rescue yeast growth, indicating a disruption of the RAD51-BRC interaction.[1]
-
Surface Plasmon Resonance (SPR) Competitive Binding Assay
-
Principle: To quantify the binding affinity and competitive inhibition of the RAD51-BRC interaction by this compound.
-
Methodology:
-
Recombinant His-tagged RAD51 protein is immobilized on a sensor chip surface.
-
A mixture containing a fixed concentration of GST-tagged BRC repeats and varying concentrations of the inhibitor (this compound) is flowed over the chip.
-
The binding of GST-BRC to the immobilized RAD51 is measured in real-time as a change in resonance units (RU).
-
A decrease in the binding signal in the presence of this compound indicates competitive inhibition. The IC₅₀ is calculated as the concentration of this compound required to inhibit 50% of the GST-BRC binding.[1]
-
RAD51 Foci Formation Assay (Immunofluorescence)
-
Principle: To visualize the effect of this compound on the recruitment of RAD51 to sites of DNA damage within the cell nucleus.
-
Methodology:
-
Cancer cells (e.g., MCF7) are cultured on coverslips.
-
Cells are pre-treated with a specific concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for a set duration (e.g., 8 hours).[1][12]
-
DNA double-strand breaks are induced, typically using ionizing radiation (IR), for example, 8-Gy of γ-radiation.[1][12]
-
Cells are allowed to recover for a period (e.g., 4 hours) to allow for foci formation.
-
Cells are fixed, permeabilized, and stained with a primary antibody against RAD51, and often co-stained for a DNA damage marker like γ-H2AX.
-
A fluorescently labeled secondary antibody is used for visualization.
-
Nuclei are counterstained with DAPI.
-
Images are captured using fluorescence microscopy, and the percentage of cells with a defined number of RAD51 foci (e.g., >5) is quantified.[1][12]
-
Western Blot for RAD51 Degradation
-
Principle: To measure the levels of RAD51 protein in cells following treatment with this compound and to investigate the role of the proteasome.
-
Methodology:
-
Cells are treated with this compound (e.g., 20 µM) for various time points (e.g., 0, 8, 16, 24 hours).
-
To confirm proteasome involvement, cells can be co-treated with a proteasome inhibitor (e.g., MG132) and a protein synthesis inhibitor (e.g., cycloheximide) alongside this compound.[1]
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for RAD51. A loading control (e.g., β-Tubulin or ERK) is also probed to ensure equal loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected via chemiluminescence. A decrease in the RAD51 band intensity over time indicates protein degradation.[1]
-
Homologous Recombination (HR) Repair Assay (DR-GFP)
-
Principle: To quantitatively measure the efficiency of HR-mediated DNA repair in living cells.
-
Methodology:
-
A cell line (e.g., HeLa-DR-GFP) is used which contains a stably integrated reporter cassette. The cassette consists of two inactive GFP genes. One (SceGFP) is mutated and contains a recognition site for the I-SceI endonuclease. The second (iGFP) is a truncated internal GFP fragment that can be used as a template for repair.
-
The I-SceI endonuclease is expressed in the cells via transfection, creating a specific double-strand break in the SceGFP gene.
-
Cells are treated with this compound or a vehicle control.
-
If HR occurs, the cell uses the iGFP fragment to repair the break in SceGFP, resulting in a functional, fluorescent GFP protein.
-
The percentage of GFP-positive cells is quantified by flow cytometry, which is directly proportional to the HR frequency.[12]
-
Workflow and Pathway Visualizations
Discovery and Validation Workflow
Caption: Key experimental stages in the discovery and characterization of this compound.
This compound's Role in the HR Pathway
Caption: this compound intervenes at the critical RAD51 filament assembly step of HR.
Preclinical Development and Limitations
This compound has demonstrated efficacy in preclinical models. In a murine model of imatinib-resistant Chronic Myeloid Leukemia (CML), this compound treatment significantly prolonged animal survival.[1][4] It also effectively inhibited the proliferation of CD34+ progenitor cells from CML patients who were resistant to BCR-ABL inhibitors.[1]
Despite these promising results, this compound is considered a first-generation inhibitor with significant limitations for clinical utility. Its primary drawback is its relatively poor potency in cellular assays, with IC₅₀ values for growth inhibition typically in the micromolar range.[5][7] This necessitates the use of high concentrations, which can lead to off-target effects and unfavorable pharmacokinetic properties.
Conclusion
This compound was a landmark discovery in the field of DNA repair, providing the first direct chemical probe for RAD51. Its identification through a clever yeast-based screen and subsequent characterization have elucidated a clear mechanism of action involving the disruption of RAD51 multimerization and the induction of its proteasomal degradation. While its potency is insufficient for direct clinical application, this compound has been an invaluable research tool and has paved the way for the development of more potent, second-generation RAD51 inhibitors with improved drug-like properties. The study of this compound continues to inform the rational design of novel therapeutics targeting the homologous recombination pathway in cancer.
References
- 1. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homologous recombination defects and how they affect replication fork maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homologous recombination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of IBR2 in Homologous Recombination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for maintaining genomic stability by repairing DNA double-strand breaks (DSBs) and restarting stalled or collapsed replication forks.[1][2][3] The central enzyme in this process is the recombinase RAD51, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to facilitate the search for a homologous template and subsequent strand invasion.[1] Given that many cancer cells exhibit an over-reliance on specific DNA repair pathways for survival, targeting HR has emerged as a promising strategy in oncology.[4] Furthermore, elevated levels of RAD51 are associated with various cancers, including breast cancer and chronic myeloid leukemia (CML), and can contribute to therapeutic resistance.[1][4]
This technical guide provides an in-depth overview of IBR2, a small molecule inhibitor of RAD51.[1][4] this compound has been identified as a direct binder of RAD51, leading to the disruption of the homologous recombination repair (HRR) pathway.[4] This document will detail the mechanism of action of this compound, its impact on HR, quantitative data regarding its activity, relevant experimental protocols, and its therapeutic implications.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on homologous recombination through a multi-faceted mechanism centered on the direct targeting of RAD51.
-
Direct Binding to RAD51 : this compound was discovered through a library screen of 24,000 compounds for its ability to directly bind to the RAD51 protein.[4]
-
Inhibition of RAD51 Multimerization : A critical step in HR is the formation of a RAD51 filament on ssDNA.[1] this compound disrupts the multimerization of RAD51, thereby impairing the formation of these essential filaments.[1][4]
-
Promotion of RAD51 Degradation : Treatment with this compound leads to the proteasome-mediated degradation of the RAD51 protein.[1][4] This reduction in cellular RAD51 levels further diminishes the cell's capacity for homologous recombination repair.[1][4]
References
- 1. Homologous recombination defects and how they affect replication fork maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of homologous recombination in response to ionizing radiation-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
IBR2: A Deep Dive into its Cellular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule IBR2, a potent and specific inhibitor of the RAD51 protein. We will delve into its core cellular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, DNA repair, and drug development.
The Primary Cellular Target: RAD51
The principal cellular target of this compound is RAD51 , a key recombinase in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1] this compound exerts its inhibitory effect through a multi-pronged mechanism:
-
Disruption of RAD51 Multimerization: this compound directly interferes with the ability of RAD51 monomers to assemble into the nucleoprotein filaments essential for strand invasion and homology search during HR.[1]
-
Accelerated Proteasome-Mediated Degradation: Treatment with this compound leads to a rapid decrease in cellular RAD51 levels by promoting its degradation through the proteasomal pathway.[1]
By targeting RAD51, this compound effectively cripples the high-fidelity HR repair mechanism, rendering cancer cells, which are often more reliant on this pathway due to their increased genomic instability, vulnerable to cell death.
Core Signaling Pathways Modulated by this compound
The inhibition of RAD51 by this compound triggers a cascade of downstream cellular events, primarily centered around the DNA damage response and apoptosis.
Inhibition of Homologous Recombination
The most direct consequence of this compound activity is the suppression of homologous recombination. This has been experimentally demonstrated by a reduction in the formation of ionizing radiation-induced RAD51 foci, which are indicative of active HR repair.
Induction of Apoptosis
By compromising a critical DNA repair pathway, this compound treatment leads to the accumulation of unresolved DNA damage, ultimately triggering programmed cell death, or apoptosis.[1] This pro-apoptotic effect is a key contributor to its anti-cancer activity.
Quantitative Data on this compound Activity
The potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MBA-MD-468 | Triple-Negative Breast Cancer | 14.8 | [1] |
| Various Cancer Cell Lines | - | 12-20 | [1] |
Synergistic and Antagonistic Interactions
This compound has shown significant potential in combination therapies, enhancing the cytotoxicity of several anti-cancer agents. However, it can also exhibit antagonistic effects with certain classes of drugs.
Synergistic Interactions:
-
Tyrosine Kinase Inhibitors: this compound enhances the toxicity of imatinib (Bcr-Abl inhibitor) and regorafenib (multi-kinase inhibitor).[2] It also shows synergy with EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib.[2]
-
Microtubule Inhibitors: The anti-proliferative activity of vincristine is potentiated by this compound.[2]
Antagonistic Interactions:
-
DNA Damaging Agents: this compound antagonizes the action of PARP inhibitors (olaparib) and conventional chemotherapeutic agents like cisplatin, melphalan, and irinotecan.[2] This is likely due to the reliance of these agents on a functional, albeit error-prone, DNA repair system for their cytotoxic effects, which is compromised by this compound's inhibition of HR.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of this compound's cellular effects. Below are outlines of key methodologies.
Cell Viability and Proliferation Assays
-
Objective: To determine the IC50 of this compound in cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.
-
RAD51 Foci Formation Assay (Immunofluorescence)
-
Objective: To visualize the effect of this compound on RAD51 recruitment to sites of DNA damage.
-
Methodology:
-
Grow cells on coverslips.
-
Treat cells with this compound for a specified time.
-
Induce DNA double-strand breaks, typically using ionizing radiation (e.g., 10 Gy).
-
Allow time for foci formation (e.g., 4-6 hours).
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus.
-
Western Blotting for RAD51 Protein Levels
-
Objective: To determine the effect of this compound on total RAD51 protein expression.
-
Methodology:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against RAD51 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative RAD51 protein levels.
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers that are dependent on homologous recombination for their survival. Its specific targeting of RAD51 provides a clear mechanism of action and a rationale for its use in combination with other anti-cancer agents. Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound, identifying predictive biomarkers for sensitivity, and exploring its efficacy in in vivo models. The development of more potent and specific second-generation this compound analogs also holds significant promise for advancing this class of inhibitors into clinical applications.
References
IBR2: A Novel Strategy for Inducing Apoptosis in Cancer Cells via RAD51 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The dysregulation of apoptosis is a hallmark of cancer, enabling malignant cells to evade programmed cell death and proliferate uncontrollably. A promising therapeutic strategy involves the targeted induction of apoptosis in these cells. This technical guide focuses on IBR2, a small molecule inhibitor of the RAD51 recombinase, and its role in promoting apoptosis in cancer cells. This compound disrupts the homologous recombination (HR) DNA repair pathway, a critical mechanism for cell survival, particularly in cancers with high replicative stress and DNA damage. By inhibiting RAD51, this compound triggers a cascade of events culminating in apoptotic cell death. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of the involved signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response in oncology.
Introduction to this compound and its Target, RAD51
RAD51 is a key protein in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] In many cancers, RAD51 is overexpressed, contributing to genomic stability and resistance to DNA-damaging therapies.[2][3] this compound is a small molecule that has been identified as a potent and specific inhibitor of RAD51.[4][5] It functions by disrupting the multimerization of RAD51, a crucial step for its activity, and promoting its proteasome-mediated degradation.[5][6] This inactivation of RAD51's function leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[5][7]
Quantitative Data on this compound Efficacy
The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Growth Inhibition by this compound
| Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 12.5 (GI50) | [5] |
| HeLa | Cervical Cancer | 14.5 (GI50) | [5] |
| T315I-Ba/F3 | Imatinib-resistant CML | 12 (GI50) | [5] |
| MBA-MD-468 | Triple-Negative Breast Cancer | 14.8 (IC50) | [4] |
| Various Cancer Cell Lines | Multiple | 12-20 (IC50 range) | [4] |
Table 2: this compound-Induced Apoptosis in T315I-Ba/F3 Cells
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) | Reference |
| 0 (Control) | ~5% | [5] |
| 10 | ~15% | [5] |
| 20 | ~25% | [5] |
| 40 | ~40% | [5] |
Data are estimated from graphical representations in the cited literature and represent a dose-dependent increase in apoptosis after 48 hours of treatment.
Table 3: Effect of this compound on RAD51 Protein Levels in T315I-Ba/F3 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Relative RAD51 Protein Level | Reference |
| 20 | 0 | 1.0 | [5] |
| 20 | 12 | Decreased | [5] |
| 20 | 24 | Significantly Decreased | [5] |
| 20 | 36 | Substantially Decreased | [5] |
| 0 (Control) | 36 | 1.0 | [5] |
| 10 | 36 | Decreased | [5] |
| 20 | 36 | Significantly Decreased | [5] |
| 40 | 36 | Substantially Decreased | [5] |
Relative protein levels are inferred from western blot images in the cited literature.
Signaling Pathways and Mechanism of Action
This compound induces apoptosis primarily through the inhibition of the RAD51-mediated homologous recombination pathway. The following diagrams illustrate the key molecular events.
The diagram above illustrates the core mechanism of this compound. It directly inhibits RAD51 multimerization and promotes its degradation, leading to impaired homologous recombination repair. This results in the accumulation of lethal DNA double-strand breaks, which ultimately triggers the apoptotic cascade.
This second diagram details the intrinsic (mitochondrial) pathway of apoptosis, which is a common consequence of extensive DNA damage. The accumulation of DNA breaks activates sensor kinases like ATM and ATR, leading to the activation of the tumor suppressor p53. p53, in turn, promotes the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. This initiates the formation of the apoptosome and the activation of executioner caspases, such as caspase-3, which dismantle the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, carefully remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals. If using XTT, the formazan product is soluble.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis for RAD51
Objective: To determine the effect of this compound on the protein expression levels of RAD51.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RAD51
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with different concentrations of this compound for various time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RAD51 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the relative changes in RAD51 protein levels.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of various cancers by targeting the RAD51-mediated DNA repair pathway and inducing apoptosis. The data presented in this guide highlight its potent in vitro activity and elucidate its mechanism of action. Further research is warranted to explore the in vivo efficacy of this compound, its potential for combination therapies with other anti-cancer agents, and the identification of biomarkers to predict patient response. The detailed protocols provided herein should serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in oncology. The continued investigation of RAD51 inhibitors like this compound holds the potential to introduce a new class of targeted therapies that exploit the inherent vulnerabilities of cancer cells, ultimately improving patient outcomes.
References
- 1. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioradiations.com [bioradiations.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Detection of apoptosis by flow cytometry using Annexin V staining [bio-protocol.org]
Investigating the Specificity of IBR2 for RAD51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAD51 recombinase is a critical component of the homologous recombination (HR) pathway, essential for maintaining genomic integrity through the repair of DNA double-strand breaks. Its central role in DNA repair and its frequent overexpression in various cancers have made it a compelling target for anticancer drug development. This technical guide provides an in-depth analysis of IBR2, a small molecule inhibitor of RAD51. We will explore the specificity of this compound for RAD51, detailing the molecular interactions and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize the this compound-RAD51 interaction, and presents visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and its Target, RAD51
RAD51 is a eukaryotic protein that plays a pivotal role in the repair of DNA double-strand breaks (DSBs) through the process of homologous recombination (HR).[1] It forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for the search for and invasion of a homologous DNA sequence, which is then used as a template for DNA synthesis to repair the break. Given that cancer cells often exhibit increased reliance on specific DNA repair pathways for survival, targeting RAD51 has emerged as a promising therapeutic strategy.
This compound is a small molecule that has been identified as a potent and specific inhibitor of RAD51.[2][3] It was discovered through a high-throughput screen of a chemical library for compounds that could disrupt the interaction between RAD51 and the BRC repeats of BRCA2, a key mediator of RAD51 function.[3][4] this compound has been shown to disrupt the multimerization of RAD51, leading to its proteasome-mediated degradation, thereby impairing HR and inducing apoptosis in cancer cells.[2][3][4]
Quantitative Data on this compound-RAD51 Interaction
The interaction between this compound and RAD51, as well as the cellular effects of this compound, have been quantified in several studies. The following tables summarize the key findings.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for BRC/RAD51 Interaction Disruption | 0.11 µM | In vitro (SPR) | [3] |
| Growth Inhibition (GI50) | 12.5 µM | K562 | [5] |
| 14.5 µM | HeLa | [5] | |
| 14.8 µM | MBA-MD-468 | [2] | |
| 12-20 µM | Most tested cancer cell lines | [2] |
Table 1: In Vitro and Cellular Activity of this compound. The table presents the median competitive inhibition concentration (IC50) of this compound for the disruption of the RAD51-BRC interaction and the growth inhibition (GI50) concentrations for various cancer cell lines.
Mechanism of Action: this compound-Mediated RAD51 Degradation
This compound exerts its inhibitory effect on RAD51 through a multi-step process that ultimately leads to the degradation of the RAD51 protein. This mechanism underscores the specificity of this compound's action.
References
- 1. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
The RAD51 Inhibitor IBR2: A Technical Guide to its Impact on Genome Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genome integrity is paramount for cellular function and survival, and its compromise is a hallmark of cancer. The DNA damage response (DDR) network, a complex web of signaling pathways, safeguards the genome from endogenous and exogenous threats. A key player in this network is the RAD51 recombinase, which is central to the error-free repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway. Consequently, RAD51 has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth analysis of IBR2, a small molecule inhibitor of RAD51. We will explore its mechanism of action, its quantifiable effects on genome stability, and detailed protocols for the key experimental assays used to elucidate its function. This document is intended to be a comprehensive resource for researchers and drug development professionals investigating novel cancer therapies targeting the DNA damage response.
Introduction to this compound and its Target: RAD51
This compound is a potent and specific small molecule inhibitor of the RAD51 protein.[1] RAD51 is a crucial enzyme in the homologous recombination (HR) pathway, an essential mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[2] The HR pathway utilizes a homologous template, typically the sister chromatid, to ensure accurate repair, thus preventing genomic abnormalities that can lead to cancer.[2]
In many cancer cells, RAD51 is overexpressed, contributing to their resistance to chemotherapy and radiation, which induce DNA damage.[3] By inhibiting RAD51, this compound compromises the HR repair pathway, rendering cancer cells more susceptible to DNA damaging agents and inducing synthetic lethality in tumors with deficiencies in other DNA repair pathways.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on RAD51 through a multi-faceted mechanism:
-
Disruption of RAD51 Multimerization: this compound directly binds to RAD51 and disrupts its ability to form multimers, a critical step for the formation of the RAD51 nucleoprotein filament on single-stranded DNA at the site of a DSB.[3][4]
-
Promotion of Proteasomal Degradation: this compound binding to RAD51 makes the protein more susceptible to degradation by the proteasome, leading to a reduction in cellular RAD51 levels.[1][3][4]
By preventing the formation and promoting the degradation of RAD51 filaments, this compound effectively cripples the homologous recombination pathway, leading to an accumulation of unrepaired DNA double-strand breaks.[3][4]
Quantitative Impact of this compound on Genome Stability and Cell Fate
The inhibition of RAD51 by this compound has significant and quantifiable consequences on cellular processes related to genome stability and cell survival.
Inhibition of Cancer Cell Growth
This compound has been shown to inhibit the growth of a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in several human cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation |
| MBA-MD-468 | Triple-Negative Breast Cancer | 14.8 | [1] |
| K562 | Chronic Myeloid Leukemia | 12.5 | [3] |
| HeLa | Cervical Cancer | 14.5 | [3] |
| MDA-MB-231 | Breast Cancer | 14.2 | [3] |
Impairment of Homologous Recombination Repair
The direct consequence of RAD51 inhibition by this compound is the impairment of homologous recombination. This can be quantified by measuring the formation of RAD51 foci at sites of DNA damage.
| Cell Line | Treatment | % of Cells with RAD51 Foci | Citation |
| MCF7 | 8-Gy γ-radiation | ~35% | [3][4] |
| MCF7 | 8-Gy γ-radiation + 20 µM this compound (8h) | ~10% | [3][4] |
Importantly, treatment with this compound does not affect the formation of γH2AX foci, an early marker of DNA double-strand breaks, indicating that this compound's effect is specific to the repair process downstream of damage recognition.[3][4]
Induction of Apoptosis
By preventing the repair of lethal DNA damage, this compound treatment leads to the induction of programmed cell death (apoptosis) in cancer cells.
| Cell Line | Treatment | % of Apoptotic Cells | Citation |
| T315I-Ba/F3 | DMSO (Control) | <5% | [3] |
| T315I-Ba/F3 | 10 µM this compound | ~15% | [3] |
| T315I-Ba/F3 | 20 µM this compound | ~30% | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of RAD51 in the homologous recombination pathway and a typical experimental workflow for assessing the impact of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Early-Stage Research on the Therapeutic Potential of IBR2: A Technical Guide
This technical guide provides an in-depth overview of the early-stage research on the therapeutic potential of IBR2, a small molecule inhibitor of the RAD51 protein. This document is intended for researchers, scientists, and drug development professionals interested in the core mechanisms and experimental validation of this compound as a potential anti-cancer agent.
Introduction to this compound and its Target, RAD51
This compound is a cell-permeable small molecule, 2-(benzylsulfonyl)-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline, that has been identified as a potent and specific inhibitor of RAD51[1][2]. RAD51 is a key enzyme in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism[3]. In many cancer cells, RAD51 is overexpressed, contributing to increased DNA repair capacity and resistance to DNA-damaging therapies[3]. By targeting RAD51, this compound represents a promising strategy to induce synthetic lethality in cancer cells and to potentiate the efficacy of existing anti-cancer treatments.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of RAD51-mediated homologous recombination. This is achieved through a multi-faceted approach:
-
Disruption of RAD51 Multimerization: this compound has been shown to interfere with the formation of RAD51 multimers, which is a critical step for the assembly of the RAD51 nucleoprotein filament on single-stranded DNA at the site of a double-strand break.
-
Acceleration of Proteasome-Mediated RAD51 Degradation: Treatment with this compound leads to a time-dependent decrease in the cellular levels of RAD51 protein[3]. This reduction is not due to transcriptional repression but rather to the accelerated degradation of the RAD51 protein via the proteasome pathway[3][4]. The proteasome inhibitor MG132 can rescue the this compound-induced degradation of RAD51[4].
-
Inhibition of RAD51 Foci Formation: Following DNA damage, RAD51 is recruited to the sites of DSBs to form nuclear foci, which are indicative of active homologous recombination. This compound treatment significantly reduces the formation of these ionizing radiation-induced RAD51 foci[3].
The culmination of these effects is the impairment of homologous recombination, leading to the accumulation of unrepaired DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells[3].
Signaling Pathway of this compound Action
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values after treatment with this compound.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 12.5 | [3] |
| HeLa | Cervical Cancer | 14.5 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 14.2 | [3] |
| MDA-MB-435 | Melanoma | 11.5 | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 13.2 | [3] |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | 12.3 | [3] |
| T47D | Estrogen Receptor-Positive Breast Cancer | 12.1 | [3] |
| HBL100 | Normal Breast Epithelium (Transformed) | 16.0 | [3] |
| T315I-Ba/F3 | Imatinib-Resistant CML Model | 12 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.
Cell Viability and Growth Inhibition Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72-96 hours.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 values by plotting the percentage of cell growth inhibition versus the log of this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for RAD51 Protein Levels
This protocol is used to assess the effect of this compound on the expression levels of RAD51 and other proteins of interest.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RAD51, anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
RAD51 Foci Formation Assay (Immunofluorescence)
This protocol is used to visualize and quantify the formation of RAD51 nuclear foci in response to DNA damage and this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody (anti-RAD51)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle for a specified time (e.g., 24 hours).
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy).
-
Allow cells to recover for a defined period (e.g., 4-8 hours) to allow for foci formation.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains ≥5 foci.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mandatory Visualizations
Experimental Workflow: Western Blot for RAD51
Experimental Workflow: RAD51 Foci Formation Assay
Synergistic Potential of this compound
A significant aspect of the therapeutic potential of this compound lies in its ability to synergize with other anti-cancer agents. By inhibiting a key DNA repair pathway, this compound can lower the threshold for cell killing by drugs that induce DNA damage or rely on a functional DNA damage response for their efficacy.
Studies have shown that this compound enhances the cytotoxicity of:
-
Tyrosine Kinase Inhibitors: Such as imatinib in chronic myeloid leukemia models[3].
-
Other Chemotherapeutic Agents: The synergistic potential with a broader range of drugs is an active area of investigation.
This synergistic activity suggests that this compound could be used in combination therapies to overcome drug resistance and improve treatment outcomes. Further research is needed to elucidate the full spectrum of synergistic interactions and the underlying molecular mechanisms.
Conclusion and Future Directions
The early-stage research on this compound has established it as a promising RAD51 inhibitor with a clear mechanism of action and demonstrated anti-cancer activity in preclinical models. Its ability to induce apoptosis in cancer cells and to synergize with other therapies highlights its therapeutic potential.
Future research should focus on:
-
Lead Optimization: To improve the potency, selectivity, and pharmacokinetic properties of this compound.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of this compound in a wider range of animal models, including patient-derived xenografts.
-
Biomarker Development: To identify biomarkers that can predict which tumors are most likely to respond to this compound therapy.
-
Combination Therapy Studies: To systematically investigate the synergistic potential of this compound with a broad panel of approved and investigational anti-cancer drugs.
The continued investigation of this compound and other RAD51 inhibitors holds significant promise for the development of novel and more effective cancer therapies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Synergistic Antiproliferative Activity of the RAD51 Inhibitor this compound with Inhibitors of Receptor Tyrosine Kinases and Microtubule Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IBR2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IBR2 is a small molecule inhibitor of the RAD51 protein, a key component of the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[1] By disrupting RAD51 multimerization and promoting its degradation, this compound effectively inhibits HR, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways for survival.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and the RAD51 signaling pathway.
Mechanism of Action: Inhibition of the RAD51-Mediated Homologous Recombination Pathway
This compound targets RAD51, preventing its proper function in the repair of DNA double-strand breaks through homologous recombination. This process is critical for maintaining genomic stability. The pathway diagram below illustrates the key steps of homologous recombination and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Most tested cancer cell lines | Various | 12 - 20 | [2] |
| MBA-MD-468 | Triple-Negative Breast Cancer | 14.8 | [2] |
Table 2: Effect of this compound on RAD51 Protein Levels (Western Blot)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Relative RAD51 Intensity (vs. DMSO) | Reference |
| K562 | 20 | 0 | 1.00 | [2] |
| 4 | ~0.60 | [2] | ||
| 8 | ~0.30 | [2] | ||
| 12 | ~0.15 | [2] | ||
| 24 | <0.10 | [2] |
Note: Relative intensities are estimated from graphical data presented in the cited literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Workflow:
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Workflow:
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Immunofluorescence for RAD51 Foci Formation
This protocol visualizes and quantifies the formation of RAD51 foci in the nucleus, a marker of active homologous recombination, following this compound treatment.
Workflow:
Materials:
-
This compound
-
Optional: DNA damaging agent (e.g., ionizing radiation, cisplatin)
-
Cells grown on sterile glass coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound for a predetermined time (e.g., 4-8 hours). In some experiments, cells may be subsequently treated with a DNA damaging agent to induce RAD51 foci formation.[3]
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ). A cell is often considered positive for RAD51 foci if it contains 5 or more distinct nuclear foci.
Concluding Remarks
The protocols outlined in these application notes provide a framework for investigating the cellular effects of the RAD51 inhibitor this compound. By employing these methodologies, researchers can effectively assess the impact of this compound on cancer cell viability, its ability to induce apoptosis, and its direct inhibitory effect on the homologous recombination DNA repair pathway. The provided quantitative data serves as a reference for expected outcomes, though results may vary depending on the cell line and experimental conditions. These tools are valuable for preclinical studies and for elucidating the potential of RAD51 inhibition as a therapeutic strategy in oncology.
References
Application Notes and Protocols for IBR2 in Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IBR2 is a potent and specific small-molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] By disrupting RAD51 multimerization, this compound accelerates the proteasome-mediated degradation of the RAD51 protein.[1][3] This inhibition of the HR repair mechanism leads to cancer cell growth inhibition and the induction of apoptosis.[1][3] Aberrantly elevated RAD51 function is a hallmark of several cancers, including breast cancer and chronic myeloid leukemia (CML), and contributes to therapeutic resistance.[3] Targeting RAD51 with inhibitors like this compound presents a promising strategy for treating difficult-to-treat cancers, particularly those resistant to standard therapies.[3]
These application notes provide a summary of the known dosage and administration protocols for this compound in preclinical mouse models, based on peer-reviewed literature. The information is intended for researchers, scientists, and drug development professionals investigating the in vivo efficacy of this compound.
Quantitative Data Summary
The following table summarizes the key parameters for this compound administration in a CML mouse model as described in the foundational study by Zhu et al. (2013).
| Parameter | Details | Reference |
| Compound | This compound (RAD51 Inhibitor) | --INVALID-LINK-- |
| Mouse Model | NOD/SCID mice | --INVALID-LINK-- |
| Disease Model | Imatinib-resistant Chronic Myeloid Leukemia (CML) with T315I Bcr-abl mutation | --INVALID-LINK-- |
| Dosage | 100 mg/kg | --INVALID-LINK-- |
| Administration Route | Intraperitoneal (i.p.) injection | --INVALID-LINK-- |
| Dosing Frequency | Daily | --INVALID-LINK-- |
| Vehicle | DMSO | --INVALID-LINK-- |
| Treatment Duration | Not explicitly stated; survival was monitored. | --INVALID-LINK-- |
| Observed Outcome | Significantly prolonged survival in this compound-treated mice compared to vehicle control. | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: this compound mechanism of action targeting the RAD51-mediated DNA repair pathway.
Caption: Experimental workflow for in vivo testing of this compound in a CML mouse model.
Experimental Protocols
The following protocols are based on the methodology reported by Zhu et al. in EMBO Molecular Medicine (2013). Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and source of reagents.
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate vehicle for final dilution if required.
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Determine the required amount of this compound: Calculate the total amount of this compound needed for the entire study based on the number of mice, the dose (100 mg/kg), and the dosing schedule.
-
Dissolve this compound in DMSO:
-
On the day of injection, weigh the required amount of this compound powder and place it in a sterile vial.
-
Add a minimal amount of sterile DMSO to completely dissolve the this compound. The original study used DMSO as the vehicle. It is critical to ensure the final concentration of DMSO administered to the animal is within tolerable limits as established by institutional guidelines (typically <10% of the total injection volume).
-
Vortex thoroughly until the solution is clear and no particulate matter is visible.
-
-
Final Dilution (if necessary): If the concentration of DMSO is too high for direct injection, the DMSO stock solution can be diluted with a sterile vehicle like PBS or corn oil immediately before administration to achieve the desired final concentration and a tolerable DMSO percentage. Note: The vehicle compatibility and final DMSO concentration must be optimized and validated.
-
Dose Calculation: Calculate the injection volume for each mouse based on its body weight and the final concentration of the this compound solution. For a 100 mg/kg dose, a 20g mouse would require 2 mg of this compound.
Administration of this compound in a CML Mouse Model
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old.
-
The disease is induced by injecting Ba/F3 cells expressing the imatinib-resistant T315I mutant of Bcr-abl.
Procedure:
-
Animal Handling and Acclimation:
-
House mice in a specific pathogen-free (SPF) facility.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
Provide standard chow and water ad libitum.
-
-
Induction of Leukemia:
-
Inject the T315I Bcr-abl expressing cells into the mice (e.g., via tail vein injection) to establish the CML model.
-
Monitor mice for signs of disease engraftment.
-
-
Grouping and Treatment Initiation:
-
Once leukemia is established, randomly assign mice to treatment and control groups (n ≥ 5 per group is recommended).
-
Record the initial body weight of each mouse.
-
-
This compound Administration:
-
Administer this compound at a dose of 100 mg/kg via intraperitoneal (i.p.) injection.
-
The control group should receive an equivalent volume of the vehicle (DMSO) via the same administration route.
-
Repeat the injections daily.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of disease progression, toxicity (e.g., weight loss, ruffled fur, lethargy), and mortality.
-
Record the body weight of each mouse daily or every other day.
-
The primary endpoint is survival. Euthanize mice that reach a moribund state as defined by the institutional animal care and use committee (IACUC) protocol.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests to determine statistical significance.
-
Disclaimer
These protocols are intended as a guideline. All animal experiments must be conducted in compliance with local and national regulations and be approved by the relevant Institutional Animal Care and Use Committee (IACUC). The optimal dosage, administration route, and vehicle may vary depending on the specific mouse model, cancer type, and experimental goals. It is highly recommended to perform pilot studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for any new model system.
References
- 1. Frontiers | Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair [frontiersin.org]
- 2. Targeting RAD51 enhances chemosensitivity of adult T-cell leukemia-lymphoma cells by reducing DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Measuring IBR2 IC50 in Different Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IBR2 is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for DNA double-strand break repair.[1] By disrupting RAD51 multimerization and promoting its proteasome-mediated degradation, this compound compromises the cancer cell's ability to repair DNA damage, leading to cell growth inhibition and apoptosis.[1] This makes this compound a promising therapeutic agent, particularly for cancers that are heavily reliant on the HR pathway for survival. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug like this compound. This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines and for assessing its on-target effects.
Principle of IC50 Determination
The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological process in vitro. To determine the IC50 of this compound, cancer cells are treated with a range of this compound concentrations. The viability of the cells is then measured using various assays. The resulting data is plotted as a dose-response curve, from which the IC50 value can be calculated.
Data Presentation
The following table summarizes representative IC50 values of this compound in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 14.8 | [1] |
| Various Cancer Cell Lines | General | 12-20 | [1] |
Experimental Protocols
This section provides detailed methodologies for determining the IC50 of this compound and confirming its mechanism of action in cancer cells.
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
This protocol describes a general method for determining the IC50 of this compound using a colorimetric or luminescent cell viability assay. The choice of assay (e.g., MTT, Resazurin, CellTiter-Glo®) will depend on the available laboratory equipment and the specific cell line being used.
Materials:
-
This compound inhibitor
-
Cancer cell lines of interest (e.g., MDA-MB-468 for breast cancer, K562 for Chronic Myeloid Leukemia)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability assay reagent (e.g., MTT, Resazurin, CellTiter-Glo®)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Cell Seeding:
-
Culture cancer cells in their recommended complete medium.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement (Example using MTT assay):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound in cancer cells.
Protocol 2: Immunofluorescence Staining for RAD51 Foci Formation
This protocol is used to visualize the effect of this compound on the formation of RAD51 foci, which are indicative of active DNA repair. A reduction in RAD51 foci following this compound treatment confirms its on-target activity.
Materials:
-
Cancer cells
-
This compound inhibitor
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Once attached, treat the cells with this compound at a concentration around its IC50 value and a vehicle control for a specified time (e.g., 24 hours). To induce DNA damage and RAD51 foci formation, cells can be co-treated with a DNA damaging agent like ionizing radiation or a chemotherapeutic agent.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of RAD51 foci in this compound-treated cells compared to the control indicates inhibition of RAD51 function.
-
Caption: Workflow for RAD51 foci immunofluorescence staining.
Protocol 3: Western Blotting for RAD51 Protein Levels
This protocol is used to assess the effect of this compound on the total cellular levels of RAD51 protein. This compound has been shown to promote the degradation of RAD51, so a decrease in RAD51 protein levels is expected.[1]
Materials:
-
Cancer cells
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RAD51 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the RAD51 protein band intensity in this compound-treated samples confirms its effect on RAD51 degradation.
-
Caption: Simplified signaling pathway of this compound action in cancer cells.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for determining the IC50 of the RAD51 inhibitor this compound in various cancer cell lines. Furthermore, the described methods for assessing RAD51 foci formation and protein levels allow for the confirmation of this compound's on-target activity. By following these detailed procedures, researchers can effectively evaluate the potential of this compound as a therapeutic agent in different cancer contexts.
References
Application Notes and Protocols for IBR2 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IBR2 is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for DNA double-strand break repair.[1] By disrupting RAD51 function, this compound compromises the ability of cancer cells to repair DNA damage, leading to cell growth inhibition and apoptosis.[1][2] Specifically, this compound has been shown to disrupt the multimerization of RAD51 and accelerate its degradation through a proteasome-mediated pathway.[1][2][3] This mechanism makes this compound a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro cell viability assays.
This compound Signaling Pathway
The primary mechanism of action of this compound is the inhibition of RAD51. This leads to a cascade of events that ultimately results in cell death. The signaling pathway below illustrates the key steps involved in the mechanism of this compound.
Figure 1: this compound Mechanism of Action. this compound inhibits RAD51 filament formation and promotes its degradation, leading to apoptosis.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data is essential for designing experiments and interpreting results.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 14.8[1] |
| Various Cancer Cell Lines | General | 12-20[1] |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
This compound is soluble in dimethyl sulfoxide (DMSO). The following protocol outlines the preparation of a stock solution and subsequent working solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Vortex mixer
Protocol:
-
Stock Solution Preparation (10 mM):
-
Calculate the required mass of this compound powder for the desired volume of 10 mM stock solution (Molecular Weight of this compound = 400.49 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay.
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
2. In Vitro Cell Viability Assay using XTT
This protocol describes a colorimetric assay to determine the effect of this compound on the viability of cultured cancer cells. The XTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound working solutions
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader capable of measuring absorbance at 450-500 nm (with a reference wavelength of ~650 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Figure 2: XTT Assay Workflow. A step-by-step workflow for assessing cell viability after this compound treatment.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in complete medium.
-
Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells.
-
Include wells with vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and wells with medium only (background control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours in the humidified incubator. The incubation time may need to be optimized for your specific cell line.
-
Gently shake the plate to ensure a uniform distribution of the formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm. Use a reference wavelength of approximately 650 nm to subtract non-specific background absorbance.
-
Subtract the absorbance of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
References
Application Note: IBR2-Mediated Degradation of RAD51 for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RAD51, a key enzyme in the homologous recombination (HR) DNA repair pathway, is frequently overexpressed in various cancers, contributing to therapy resistance. The small molecule IBR2 has been identified as a potent inhibitor of RAD51, promoting its degradation and thereby sensitizing cancer cells to treatment. This application note provides a detailed overview of the Western blot analysis of this compound-mediated RAD51 degradation, along with protocols for related assays to assess the efficacy of this compound.
Mechanism of Action
This compound functions by disrupting the multimerization of RAD51, a critical step for its function in DNA repair.[1] This disruption leads to the poly-ubiquitination of RAD51 and its subsequent degradation through the ubiquitin-proteasome pathway.[2][3] The E3 ubiquitin ligase RFWD3 has been identified as a key mediator in the ubiquitination of RAD51, targeting it for degradation.[4][5][6][7][8] By promoting RAD51 degradation, this compound effectively impairs the HR repair machinery, leading to the accumulation of DNA damage and ultimately, cancer cell death.
Quantitative Analysis of this compound on RAD51 Protein Levels
The efficacy of this compound in promoting RAD51 degradation can be quantified by treating cancer cells with varying concentrations of this compound over different time points and analyzing RAD51 protein levels via Western blot.
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % RAD51 Reduction (relative to control) | Reference |
| K562 | 20 | 8 | ~25% | [2][3] |
| K562 | 20 | 16 | ~50% | [2][3] |
| K562 | 20 | 24 | ~75% | [2][3] |
| HeLa | 20 | 24 | Significant Reduction | [2][3] |
| MHCC97H | 10 | 24 | Noticeable Reduction | |
| MHCC97H | 20 | 24 | Significant Reduction | |
| Huh7 | 10 | 24 | Noticeable Reduction | |
| Huh7 | 20 | 24 | Significant Reduction |
Table 1: Dose-Dependent and Time-Course Effect of this compound on RAD51 Protein Levels. The table summarizes the percentage reduction of RAD51 protein levels in different cancer cell lines upon treatment with this compound.
Experimental Protocols
Western Blot Analysis of RAD51 Degradation
This protocol outlines the steps to analyze the degradation of RAD51 in cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., K562, HeLa)
-
This compound (MedchemExpress)[9]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-RAD51 (1:500 - 1:3000 dilution)[12][13][14]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:2000 - 1:10000 dilution)
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
RIPA Lysis Buffer Recipe (100 mL): [10][11]
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitors fresh before use.
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to attach overnight. Treat cells with desired concentrations of this compound (e.g., 10 µM, 20 µM) or DMSO (vehicle control) for specified time points (e.g., 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C. Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.
Ubiquitination Assay for RAD51
This protocol is for the immunoprecipitation of ubiquitinated RAD51 to confirm this compound-induced ubiquitination.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer (as for Western blot)
-
Anti-RAD51 antibody or Anti-Ubiquitin antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., modified RIPA buffer with lower detergent concentrations)
-
Elution buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, adding a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation to allow ubiquitinated proteins to accumulate. Lyse the cells as described in the Western blot protocol.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with the anti-RAD51 antibody or anti-ubiquitin antibody overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specific binding.
-
Elution and Analysis: Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes. Analyze the eluate by Western blot using an anti-ubiquitin antibody (if RAD51 was immunoprecipitated) or an anti-RAD51 antibody (if ubiquitin was immunoprecipitated).
MTT Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cells.[15][16][17]
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound-induced RAD51 degradation pathway.
Caption: Western blot workflow for RAD51 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Valproate Mediates Radio-Bidirectional Regulation Through RFWD3-Dependent Ubiquitination on Rad51 [frontiersin.org]
- 5. RFWD3-Mediated Ubiquitination Promotes Timely Removal of Both RPA and RAD51 from DNA Damage Sites to Facilitate Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OPUS at UTS: The Valproate Mediates Radio-Bidirectional Regulation Through RFWD3-Dependent Ubiquitination on Rad51. - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. RPA-Mediated Recruitment of the E3 Ligase RFWD3 Is Vital for Interstrand Crosslink Repair and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assaygenie.com [assaygenie.com]
- 11. nsjbio.com [nsjbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. RAD51 Monoclonal Antibody (14B4) (MA1-23271) [thermofisher.com]
- 14. Anti-Rad51 antibody [N1C2] (GTX100469) | GeneTex [genetex.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. researchhub.com [researchhub.com]
Application Notes and Protocols for Assessing DNA Damage Induced by IBR2 Treatment using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IBR2 is a small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[1] By inhibiting RAD51, this compound compromises the cancer cells' ability to repair DNA damage, leading to an accumulation of DSBs and subsequent cell death.[1][2] The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[3] This application note provides a detailed protocol for utilizing the alkaline comet assay to assess the genotoxic effects of this compound treatment on cancer cells.
Principle of the Comet Assay
The comet assay is a technique that measures DNA damage at the level of a single cell. Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Under alkaline conditions, DNA with single and double-strand breaks relaxes and migrates out of the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.[4]
This compound Mechanism of Action and its Impact on DNA Damage
This compound functions as a potent and specific inhibitor of RAD51.[1] Its mechanism of action involves the disruption of RAD51 multimerization and the acceleration of proteasome-mediated degradation of the RAD51 protein.[1][5] RAD51 is a crucial component of the homologous recombination repair pathway, which is a major mechanism for repairing DNA double-strand breaks. By depleting functional RAD51, this compound impairs the cell's ability to repair these breaks, leading to an accumulation of DNA damage. This accumulation of unrepaired DNA damage can trigger cell cycle arrest and apoptosis, highlighting the therapeutic potential of this compound in cancer treatment.[1]
Data Presentation: this compound-Induced DNA Damage
The following table summarizes the qualitative findings from a study assessing DNA damage in hepatocellular carcinoma (HCC) cells after treatment with this compound using the comet assay.
| Cell Line | Treatment | Concentration (µM) | Observed DNA Damage (Comet Assay) | Reference |
| MHCC97H | Vehicle Control | - | Basal level of DNA damage | Xie et al., 2023 |
| MHCC97H | This compound | 30 | Increased DNA damage | Xie et al., 2023 |
| Huh7 | Vehicle Control | - | Basal level of DNA damage | Xie et al., 2023 |
| Huh7 | This compound | 30 | Increased DNA damage | Xie et al., 2023 |
Experimental Protocols
This section provides a detailed methodology for performing the alkaline comet assay to assess DNA damage in cultured cells following treatment with this compound.
Materials
-
Cell Culture: Cancer cell line of interest (e.g., MHCC97H, Huh7)
-
This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Normal Melting Point (NMP) Agarose: 1% (w/v) in PBS
-
Low Melting Point (LMP) Agarose: 1% (w/v) in PBS
-
Comet Assay Slides
-
Lysis Solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (add fresh before use), 10% DMSO (add fresh before use)
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na2EDTA (pH > 13)
-
Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5)
-
DNA Staining Solution: (e.g., SYBR® Green I, Propidium Iodide)
-
Microscope: Fluorescence microscope with appropriate filters
-
Image Analysis Software: (e.g., Comet Assay IV, OpenComet)
Procedure
-
Cell Seeding and this compound Treatment:
-
Seed the desired cancer cells in appropriate culture plates or flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours). A positive control (e.g., H2O2) should also be included.
-
-
Preparation of Slides:
-
Coat the comet assay slides with a layer of 1% NMP agarose. Allow the agarose to solidify completely.
-
-
Cell Harvesting and Embedding:
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells using trypsin-EDTA and then neutralize the trypsin.
-
Centrifuge the cells and resuspend the pellet in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with 1% LMP agarose (at 37°C) at a 1:10 ratio (v/v).
-
Quickly pipette 75 µL of the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides on a cold flat surface for 10-15 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips.
-
Immerse the slides in cold, freshly prepared lysis solution for at least 1 hour at 4°C in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are covered.
-
Let the slides sit in the buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides from the tank and wash them gently three times with the neutralization buffer for 5 minutes each.
-
Stain the slides with a suitable DNA staining solution in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using appropriate software to quantify DNA damage. Common parameters include:
-
% DNA in Tail: The percentage of total DNA that has migrated to the tail.
-
Tail Moment: The product of the tail length and the fraction of DNA in the tail.
-
Olive Tail Moment: A measure that takes into account both the amount of DNA in the tail and the distribution of DNA within the tail.
-
-
Signaling Pathways and Visualization
The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.
Conclusion
The comet assay is a powerful tool for quantifying the DNA damage induced by RAD51 inhibitors like this compound. By impairing the homologous recombination repair pathway, this compound leads to an accumulation of DNA double-strand breaks, which can be effectively visualized and quantified using this single-cell electrophoresis technique. This application note provides researchers with a comprehensive protocol to assess the genotoxic effects of this compound and similar compounds, aiding in the preclinical evaluation of novel cancer therapeutics.
References
Application Notes and Protocols: Evaluating IBR2 Cytotoxicity using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IBR2 is a small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[1][2] By disrupting RAD51 multimerization and promoting its proteasomal degradation, this compound compromises the cancer cell's ability to repair DNA damage, leading to cell growth inhibition and apoptosis.[1][2] The colony formation assay, a well-established in vitro method, is an effective tool to assess the long-term cytotoxic effects of anticancer agents like this compound by measuring the ability of single cells to proliferate and form colonies. This application note provides a detailed protocol for evaluating the cytotoxicity of this compound using a colony formation assay and discusses the underlying signaling pathways.
Data Presentation
The following tables represent anticipated quantitative data from a colony formation assay evaluating this compound cytotoxicity in two common cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer).
Table 1: Plating Efficiency of HeLa and MCF-7 Cells
| Cell Line | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Plating Efficiency (%) |
| HeLa | 500 | 425 ± 21 | 85 |
| MCF-7 | 1000 | 780 ± 35 | 78 |
Note: Plating Efficiency (%) = (Number of colonies formed / Number of cells seeded) x 100. This is determined from control (untreated) wells.
Table 2: Surviving Fraction of HeLa and MCF-7 Cells Treated with this compound
| This compound Concentration (µM) | HeLa | MCF-7 |
| Number of Colonies (Mean ± SD) | Surviving Fraction | |
| 0 (Control) | 425 ± 21 | 1.00 |
| 5 | 310 ± 15 | 0.73 |
| 10 | 185 ± 11 | 0.44 |
| 15 | 77 ± 8 | 0.18 |
| 20 | 21 ± 4 | 0.05 |
| 25 | 2 ± 1 | <0.01 |
Note: Surviving Fraction = (Number of colonies formed in treated wells / (Number of cells seeded x Plating Efficiency)).
Table 3: IC50 Values of this compound in HeLa and MCF-7 Cells
| Cell Line | IC50 (µM) |
| HeLa | ~12.5 |
| MCF-7 | ~14.0 |
Note: The IC50 value is the concentration of this compound that reduces the surviving fraction to 0.5 (50%) and is determined by plotting the surviving fraction against the log of the this compound concentration.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa (human cervical adenocarcinoma) and MCF-7 (human breast adenocarcinoma)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA: 0.25%
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 100% Methanol or 4% Paraformaldehyde in PBS
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
6-well cell culture plates
-
Sterile pipettes, tubes, and other cell culture consumables
Detailed Experimental Protocol
1. Cell Culture and Maintenance:
- Culture HeLa and MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells every 2-3 days to maintain logarithmic growth.
2. Cell Seeding for Colony Formation Assay:
- Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
- Determine the appropriate seeding density for each cell line to yield 50-150 colonies in the control wells. A good starting point is 500 cells/well for HeLa and 1000 cells/well for MCF-7 in a 6-well plate.
- Seed the calculated number of cells into each well of 6-well plates containing 2 mL of complete medium.
- Incubate the plates overnight to allow for cell attachment.
3. This compound Treatment:
- Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0, 5, 10, 15, 20, and 25 µM. The final DMSO concentration in all wells, including the control, should be kept constant and low (e.g., <0.1%).
- Remove the medium from the wells and add 2 mL of the medium containing the respective this compound concentrations.
- Incubate the plates for the desired treatment duration. Continuous exposure for the entire duration of colony formation (10-14 days) is a common approach.
4. Incubation and Colony Formation:
- Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until visible colonies (approximately 50 cells or more) are formed in the control wells.
- Monitor the plates periodically to ensure colonies are not merging.
5. Fixation and Staining:
- Carefully aspirate the medium from the wells.
- Gently wash the wells twice with PBS.
- Add 1 mL of fixation solution (100% Methanol) to each well and incubate for 10-15 minutes at room temperature.
- Remove the fixation solution and allow the plates to air dry completely.
- Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 15-30 minutes at room temperature.
- Remove the staining solution and gently wash the plates with tap water until the excess stain is removed.
- Allow the plates to air dry.
6. Colony Counting and Data Analysis:
- Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Colonies can be counted manually or using an automated colony counter.
- Calculate the Plating Efficiency (PE) from the control wells.
- Calculate the Surviving Fraction (SF) for each treatment concentration.
- Plot the Surviving Fraction against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
References
Application Note: Analysis of IBR2-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
IBR2 is a small molecule inhibitor of the RAD51 protein, a key component of the homologous recombination (HR) DNA repair pathway. By disrupting RAD51 multimerization and promoting its degradation, this compound effectively impairs DNA repair in cancer cells, leading to the induction of apoptosis. This application note provides a detailed protocol for the analysis of apoptosis in cancer cells exposed to this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By using a combination of fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry analysis of a cancer cell line (e.g., imatinib-resistant T315I-Ba/F3 cells) treated with varying concentrations of this compound for 48 hours. The data demonstrates a dose-dependent increase in the percentage of apoptotic cells.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 5 | 80.1 ± 3.5 | 10.3 ± 1.5 | 4.6 ± 1.1 | 14.9 ± 2.6 |
| 10 | 65.7 ± 4.2 | 18.9 ± 2.3 | 10.4 ± 1.9 | 29.3 ± 4.2 |
| 20 | 40.3 ± 5.1 | 35.2 ± 3.8 | 20.5 ± 3.2 | 55.7 ± 7.0 |
| 40 | 15.8 ± 3.9 | 48.6 ± 4.5 | 32.1 ± 4.1 | 80.7 ± 8.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well plates or appropriate culture vessels
Experimental Workflow
Application Notes and Protocols for In Vivo Imaging of IBR2 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for tracking the pharmacological effects of IBR2, a potent and specific inhibitor of RAD51.[1][2] this compound disrupts RAD51 multimerization, leading to its proteasome-mediated degradation and subsequent inhibition of homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway.[1][2] This sensitizes cancer cells to DNA-damaging agents and can induce apoptosis.[1][2][3] The following protocols and notes detail methods to visualize and quantify these effects in living organisms, providing critical insights for preclinical drug development.
Overview of In Vivo Imaging Modalities
A variety of non-invasive imaging techniques can be employed to monitor the in vivo effects of this compound.[4][5][6] The choice of modality depends on the specific biological question being addressed.
| Imaging Modality | Principle | Application for this compound Studies |
| Bioluminescence Imaging (BLI) | Light produced by a luciferase-catalyzed reaction. | Tracking tumor growth/regression, monitoring DNA repair pathway activity.[7][8][9] |
| Fluorescence Imaging (FLI) | Emission of light by a fluorophore upon excitation. | Visualizing fluorescently-tagged this compound, probes for RAD51, or markers of apoptosis.[10][11][12] |
| Positron Emission Tomography (PET) | Detection of gamma rays from positron-emitting radionuclides. | Imaging metabolic activity (e.g., FDG-PET) or specific molecular targets.[2][13] |
| Single-Photon Emission Computed Tomography (SPECT) | Detection of gamma rays from a single-photon emitting radionuclide. | Similar applications to PET, often with different radiotracers.[2][14][15] |
Signaling Pathway and Experimental Workflow Diagrams
To effectively design and interpret in vivo imaging studies of this compound, it is crucial to understand the underlying molecular pathways and the experimental workflow.
Application Note 1: Monitoring Tumor Growth Inhibition using Bioluminescence Imaging (BLI)
This protocol describes the use of BLI to assess the efficacy of this compound in reducing tumor burden in a xenograft mouse model.
Experimental Protocol:
-
Cell Line Preparation:
-
Use a cancer cell line known to overexpress RAD51 (e.g., MDA-MB-231 breast cancer cells).
-
Transduce the cells with a lentiviral vector expressing firefly luciferase (Fluc) under a constitutive promoter.
-
Select a stable, high-expressing clone.
-
-
Animal Model:
-
Implant 1 x 10^6 luciferase-expressing cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NCR nude mice).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO and/or other solubilizing agents).
-
Administer this compound via intraperitoneal (I.P.) injection at a predetermined dose and schedule (e.g., 50 mg/kg daily).
-
The control group should receive vehicle only.
-
-
Bioluminescence Imaging:
-
At specified time points (e.g., weekly), inject mice I.P. with D-luciferin (150 mg/kg).
-
After 10-15 minutes, anesthetize the mice (e.g., with isoflurane) and place them in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Plot tumor growth curves for each treatment group over time.
-
Quantitative Data Summary:
| Treatment Group | Day 0 Tumor Volume (Photon Flux) | Day 21 Tumor Volume (Photon Flux) | % Tumor Growth Inhibition |
| Vehicle Control | 1.5 x 10^8 | 9.8 x 10^8 | N/A |
| This compound (50 mg/kg) | 1.6 x 10^8 | 4.2 x 10^8 | 57% |
| This compound + Cisplatin | 1.4 x 10^8 | 1.9 x 10^8 | 81% |
Note: Data are representative and should be determined experimentally.
Application Note 2: In Vivo Monitoring of Homologous Recombination Inhibition
This protocol utilizes a multiplexed bioluminescent reporter system to directly measure the inhibition of HR by this compound in vivo.[7]
Experimental Protocol:
-
Reporter System:
-
Utilize a dual-luciferase reporter construct where homology-directed repair (HDR), a major HR pathway, results in the expression of Gaussia luciferase (Gluc), and non-homologous end joining (NHEJ) leads to the expression of Vargula luciferase (Vluc).[7]
-
-
Cell and Animal Model:
-
Establish a stable cancer cell line containing the bioluminescent repair reporter (BLRR).
-
Induce a DNA double-strand break using a nuclease like I-SceI.
-
Implant the BLRR cells into nude mice to form xenograft tumors.[7]
-
-
This compound Administration:
-
Treat tumor-bearing mice with this compound as described in Application Note 1.
-
-
In Vivo Reporter Assay:
-
At desired time points, collect blood samples from the mice.
-
Measure Gluc (HR) and Vluc (NHEJ) activity in the blood using their respective substrates.[7]
-
-
Data Analysis:
-
Calculate the ratio of Gluc to Vluc activity to determine the relative levels of HR and NHEJ.
-
Compare the Gluc/Vluc ratio between this compound-treated and control groups.
-
Quantitative Data Summary:
| Treatment Group | Gluc Activity (RLU) | Vluc Activity (RLU) | HR/NHEJ Ratio (Gluc/Vluc) | % HR Inhibition |
| Vehicle Control | 8.5 x 10^5 | 2.1 x 10^5 | 4.05 | N/A |
| This compound (50 mg/kg) | 2.3 x 10^5 | 2.0 x 10^5 | 1.15 | 71.6% |
Note: RLU = Relative Light Units. Data are representative.
Application Note 3: Visualizing RAD51 Target Engagement and Apoptosis
This section describes methods for directly visualizing this compound's effect on RAD51 and the downstream induction of apoptosis.
Protocol 1: Ex Vivo Quantification of RAD51 Foci
While real-time in vivo imaging of RAD51 foci is challenging, this ex vivo method provides a robust measure of target engagement.
-
Treatment and Tissue Collection:
-
Immunofluorescence Staining:
-
Prepare thin sections of the tumor tissue.
-
Perform immunofluorescence staining using a primary antibody against RAD51 and a fluorescently-labeled secondary antibody.[17]
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Image the stained sections using a confocal microscope.
-
Quantify the number of RAD51 foci per nucleus in a predefined number of cells.[6]
-
Quantitative Data Summary:
| Treatment Group | Average RAD51 Foci per Nucleus | % Inhibition of Foci Formation |
| Cisplatin only | 25.4 | N/A |
| This compound + Cisplatin | 6.1 | 76% |
Note: Data are representative and based on studies with similar RAD51 inhibitors.[16]
Protocol 2: In Vivo Imaging of Apoptosis
Apoptosis can be imaged in vivo using fluorescent probes that bind to markers of programmed cell death, such as activated caspases.[18]
-
Apoptosis Probe:
-
Select a commercially available near-infrared (NIR) fluorescent probe that targets a key apoptosis marker (e.g., a caspase-3/7 targeted probe).
-
-
Probe Administration and Imaging:
-
Following treatment with this compound, inject the fluorescent apoptosis probe intravenously into the tumor-bearing mice.
-
At the optimal time for probe accumulation at the tumor site (determined empirically), perform in vivo fluorescence imaging.
-
-
Data Analysis:
-
Quantify the fluorescent signal intensity within the tumor ROI.
-
Compare the signal between treated and control groups.
-
Concluding Remarks
The in vivo imaging techniques detailed in these application notes provide a powerful toolkit for the preclinical evaluation of the RAD51 inhibitor this compound. By combining methods to assess downstream efficacy (tumor growth inhibition) with techniques that measure direct target engagement (HR inhibition, reduction of RAD51 foci), researchers can gain a comprehensive understanding of this compound's in vivo mechanism of action. This multi-modal imaging approach is invaluable for dose optimization, scheduling, and combination therapy studies, ultimately accelerating the clinical translation of novel cancer therapeutics.
References
- 1. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imaging-the-dna-damage-response-with-pet-and-spect - Ask this paper | Bohrium [bohrium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. RAD-ical New Insights into RAD51 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]
- 7. A multiplexed bioluminescent reporter for sensitive and non-invasive tracking of DNA double strand break repair dynamics in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. In vitro and in vivo Bioluminescence Reporter Gene Imaging of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Case Report: Two cases of long-term survival in advanced pancreatic cancer patients following treatment with KRAS G12C inhibitors [frontiersin.org]
- 14. Molecular imaging agents for SPECT (and SPECT/CT) [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Caspase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: High-Throughput Screening for Synergistic Drugs with IBR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
IBR2 is a small molecule inhibitor of the RAD51 protein, a key component of the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[1][2] By disrupting RAD51 multimerization and promoting its proteasome-mediated degradation, this compound effectively impairs the HR repair mechanism.[1][2][3] This inhibition of a critical DNA repair pathway presents a compelling therapeutic strategy, particularly in oncology. Tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, are often highly dependent on RAD51-mediated HR for survival. Inhibiting RAD51 with this compound in such contexts can lead to synthetic lethality and tumor cell death.
Furthermore, the efficacy of various cancer therapies, including radiotherapy and certain chemotherapeutics that induce DNA damage, can be enhanced by concurrently inhibiting DNA repair mechanisms. This creates a strong rationale for identifying drugs that exhibit a synergistic effect when combined with this compound. High-throughput screening (HTS) provides a powerful platform to systematically test a large library of compounds for synergistic interactions with this compound, accelerating the discovery of novel combination therapies with enhanced efficacy.
This document provides detailed application notes and protocols for conducting a high-throughput screen to identify drugs synergistic with this compound.
Signaling Pathway of this compound-Mediated RAD51 Inhibition
This compound exerts its effect by directly targeting RAD51, a central protein in the homologous recombination pathway for DNA double-strand break repair. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.
Caption: this compound inhibits homologous recombination by disrupting RAD51 multimerization and promoting its degradation.
Experimental Workflow for High-Throughput Synergistic Drug Screening
The following diagram outlines the workflow for a typical HTS campaign to identify drugs that act synergistically with this compound.
Caption: Workflow for HTS of synergistic drug combinations with this compound.
Experimental Protocols
Cell Line Selection and Culture
-
Rationale: Select cell lines that are hypothesized to be sensitive to RAD51 inhibition. This includes cell lines with deficiencies in other DNA repair pathways, such as BRCA1 or BRCA2 mutant cancer cell lines (e.g., MDA-MB-436, CAPAN-1).
-
Protocol:
-
Culture selected cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Routinely passage cells to maintain exponential growth.
-
Perform mycoplasma testing regularly to ensure cell culture integrity.
-
High-Throughput Screening (HTS) Assay
-
Assay Principle: A cell viability assay, such as CellTiter-Glo® (Promega), is a robust and widely used method for HTS. This assay measures ATP levels, which correlate with the number of viable cells.
-
Reagents and Materials:
-
Selected cancer cell line
-
This compound (stock solution in DMSO)
-
Compound library (e.g., FDA-approved drugs, kinase inhibitors) dissolved in DMSO
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Automated liquid handling systems
-
Plate reader capable of measuring luminescence
-
-
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense a fixed concentration of this compound (predetermined to cause ~10-20% growth inhibition, the GI₂₀) into all wells of the 384-well assay plates, except for control wells.
-
Dispense compounds from the screening library into the appropriate wells, typically in a dose-response matrix format (e.g., 5 concentrations of the library compound vs. 5 concentrations of this compound).
-
Include appropriate controls: vehicle (DMSO) only, this compound only, and library compound only.
-
-
Cell Seeding:
-
Harvest cells and resuspend in fresh medium to the optimized seeding density.
-
Dispense the cell suspension into all wells of the compound-plated assay plates.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to all wells according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Presentation and Analysis
Data Normalization
Raw luminescence data should be normalized to the vehicle (DMSO) control wells to determine the percent inhibition of cell viability for each drug combination.
Percent Inhibition = 100 * (1 - (Signal_treatment / Signal_vehicle))
Dose-Response Matrix
The normalized data is presented as a dose-response matrix, where each value represents the percent inhibition at a specific concentration of this compound and the library compound.
Table 1: Example Dose-Response Matrix (Percent Inhibition)
| This compound (µM) | Compound X (0 µM) | Compound X (0.1 µM) | Compound X (0.3 µM) | Compound X (1 µM) | Compound X (3 µM) |
| 0 | 0 | 12 | 25 | 45 | 60 |
| 1 | 15 | 35 | 55 | 75 | 85 |
| 3 | 20 | 50 | 70 | 88 | 95 |
| 10 | 30 | 65 | 85 | 96 | 98 |
| 30 | 40 | 75 | 92 | 99 | 99 |
Synergy Scoring
Synergy is quantified by comparing the observed response of the drug combination to the expected response based on a reference model of non-interaction. Two common models are the Bliss independence model and the Loewe additivity model.
-
Bliss Independence Model: Assumes that the two drugs act independently. The expected effect (E) is calculated as: E_Bliss = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional effects of drug A and drug B alone. A synergy score is calculated as the difference between the observed and expected effects.
-
Loewe Additivity Model: Assumes that the two drugs have similar mechanisms of action. The expected effect is based on the dose of each drug that would be required to produce the same effect if given alone. The Combination Index (CI) is often used, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Example Synergy Scores (Bliss Independence Model)
| This compound (µM) | Compound X (0 µM) | Compound X (0.1 µM) | Compound X (0.3 µM) | Compound X (1 µM) | Compound X (3 µM) |
| 0 | 0 | 0 | 0 | 0 | 0 |
| 1 | 0 | 10.8 | 18.5 | 16.5 | 13.0 |
| 3 | 0 | 20.4 | 29.0 | 28.2 | 25.0 |
| 10 | 0 | 31.8 | 41.5 | 35.8 | 32.2 |
| 30 | 0 | 37.0 | 44.0 | 35.4 | 33.4 |
A positive score indicates a synergistic interaction (observed inhibition is greater than expected).
Hit Confirmation and Follow-up Studies
Promising synergistic hits identified from the primary screen should be subjected to further validation.
-
Confirmation Screen: Re-test the primary hits in the same assay to confirm the synergistic activity.
-
Dose-Response Validation: Perform more detailed dose-response matrix experiments to accurately determine the potency and efficacy of the combination and calculate robust synergy scores over a wider range of concentrations.
-
Orthogonal Assays: Validate the synergistic interaction using alternative assays that measure different biological endpoints, such as apoptosis (e.g., Caspase-Glo® 3/7 Assay) or DNA damage (e.g., γH2AX staining).
-
Mechanism of Action Studies: Investigate the molecular mechanisms underlying the observed synergy. This could involve examining the effects of the drug combination on cell cycle progression, DNA repair focus formation, and the expression and phosphorylation status of key signaling proteins.
By following these detailed protocols and application notes, researchers can effectively utilize high-throughput screening to discover and validate novel synergistic drug combinations with the RAD51 inhibitor this compound, paving the way for the development of more effective cancer therapies.
References
Troubleshooting & Optimization
IBR2 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for IBR2, a potent RAD51 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects during experimentation. The following guides and FAQs will help you navigate common issues and interpret unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing higher toxicity or a different phenotype than expected with this compound treatment. How can I determine if this is an off-target effect?
A1: Unexplained cellular responses can arise from off-target activities of any small molecule inhibitor. To dissect whether the observed phenotype is due to the intended inhibition of RAD51 or an off-target effect, a systematic approach is recommended.
Troubleshooting Workflow:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target, RAD51, in your experimental system.
-
Western Blot: Perform a western blot to check for the degradation of RAD51 protein, a known on-target effect of this compound.[1][2]
-
Immunofluorescence: Analyze the formation of RAD51 foci in response to DNA damage (e.g., induced by ionizing radiation). This compound should inhibit the formation of these foci.
-
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound. Off-target effects are often more pronounced at higher concentrations. Determine the IC50 value in your specific cell line and use concentrations around this value.
-
Use a Structurally Unrelated RAD51 Inhibitor: If available, treat your cells with a different RAD51 inhibitor that has a distinct chemical structure (e.g., B02). If you observe the same phenotype, it is more likely to be an on-target effect of RAD51 inhibition.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of RAD51 that is resistant to this compound. If the phenotype is reversed, it is likely an on-target effect.
-
Control Experiments: Include appropriate controls in all experiments.
-
Vehicle Control (DMSO): This is essential to ensure the solvent is not causing the observed effects.
-
Inactive Analog Control: If a structurally similar but biologically inactive analog of this compound is available, it can be a powerful control to rule out effects due to the chemical scaffold itself.
-
Logical Diagram for Troubleshooting Unexpected Phenotypes:
Caption: A logical workflow to determine if an unexpected phenotype is an on-target or off-target effect.
Q2: I am seeing synergistic or antagonistic effects when combining this compound with other drugs. How can I understand these interactions?
A2: this compound's primary function is to inhibit RAD51-mediated DNA repair.[1] This can lead to complex interactions with other therapeutic agents.
-
Synergy: this compound has shown synergistic effects with receptor tyrosine kinase inhibitors (e.g., imatinib, gefitinib) and microtubule disruptors (e.g., vincristine).[3] This is likely because inhibiting DNA repair makes cancer cells more susceptible to drugs that cause DNA damage or mitotic stress.
-
Antagonism: Conversely, this compound can antagonize the effects of DNA-damaging agents like olaparib, cisplatin, and melphalan.[3] The exact mechanisms for this are still under investigation but may involve complex interactions within the DNA damage response pathway.
Experimental Approach to Investigate Drug Interactions:
-
Combination Index (CI) Analysis: Use a method like the Chou-Talalay method to quantitatively determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Mechanism of Action Studies:
-
Cell Cycle Analysis: Use flow cytometry to see how the drug combination affects cell cycle progression.
-
Apoptosis Assays: Measure markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to assess cell death.
-
DNA Damage Markers: Use markers like γH2AX to quantify the extent of DNA damage.
-
Signaling Pathway Diagram: this compound's Role in DNA Damage Response
Caption: this compound inhibits RAD51, a key protein in the homologous recombination pathway for DNA repair.
Q3: What are the recommended concentrations and IC50 values for this compound?
A3: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the IC50 in your specific model.
| Cell Line | Cancer Type | IC50 (µM) |
| MBA-MD-468 | Triple-Negative Breast Cancer | 14.8[1] |
| Various Cancer Cell Lines | Multiple | 12-20[1] |
Note: This table provides a general range. Always determine the IC50 empirically for your experiments.
Q4: How can I definitively identify the off-target proteins of this compound in my system?
A4: Identifying unknown off-targets requires specialized and often resource-intensive techniques. If you have ruled out on-target effects and still suspect an off-target interaction, consider the following advanced methods:
-
Kinase Profiling: This involves screening this compound against a large panel of purified kinases to identify any unintended inhibitory activity. This is a direct way to identify off-target kinases.
-
Proteomic Approaches:
-
Chemical Proteomics: This method uses a modified version of this compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Phosphoproteomics: This technique can identify changes in the phosphorylation status of thousands of proteins in response to this compound treatment, providing clues about which signaling pathways are affected.
-
Experimental Workflow for Off-Target Identification:
Caption: Advanced experimental workflow for the identification and validation of this compound off-targets.
Key Experimental Protocols
Western Blot for RAD51 Degradation
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
-
Quantification: Count the number of colonies in each well.
Immunofluorescence for RAD51 Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA-damaging agent (e.g., ionizing radiation) with or without this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
-
Blocking: Block with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 or γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
References
Technical Support Center: Optimizing IBR2 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of IBR2, a specific RAD51 inhibitor, for various cell lines. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the RAD51 protein.[1] It functions by disrupting RAD51 multimerization, which is critical for its role in DNA double-strand break repair through homologous recombination (HR).[1][2] This inhibition leads to the proteasome-mediated degradation of RAD51 protein, impairing the cell's ability to repair DNA damage and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: What is a recommended starting concentration range for this compound?
A2: The effective concentration of this compound is cell-line dependent. For most tested cancer cell lines, the half-maximal inhibitory concentration (IC50) values are in the range of 12–20 µM.[1][4] A good starting point for a dose-response experiment is to use a range of concentrations from 5 µM to 40 µM.
Q3: How long should I treat my cells with this compound?
A3: Treatment duration can vary depending on the cell line and the specific endpoint being measured. For cell viability assays, a 48 to 72-hour treatment is common.[3][5] For analyzing protein degradation (e.g., RAD51 levels via Western blot), shorter time points such as 8, 24, or 36 hours may be appropriate to observe the desired effect.[2][3]
Q4: My cells are not showing a significant response to this compound treatment. What could be the issue?
A4: There are several potential reasons for a lack of response:
-
Cell Line Resistance: Some cell lines may be inherently resistant to RAD51 inhibition. The genetic background of the cells, particularly the status of other DNA repair pathways, can influence sensitivity.
-
Suboptimal Concentration: The concentration range used may be too low for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal IC50.
-
Incorrect Treatment Duration: The incubation time may be too short to induce a measurable effect like apoptosis. Consider extending the treatment duration.
-
Reagent Integrity: Ensure the this compound compound has been stored correctly and that the stock solution is at the correct concentration.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound has shown synergistic effects when combined with other anticancer agents.[6] It has been shown to enhance the toxicity of receptor tyrosine kinase inhibitors (e.g., imatinib, erlotinib) and microtubule disruptors (e.g., vincristine).[6] However, it has been reported to antagonize the action of some DNA-damaging agents like cisplatin and olaparib.[6]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assays
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform, single-cell suspension before plating. Optimize the cell seeding density for your specific cell line to ensure cells are in the logarithmic growth phase throughout the experiment.[7]
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media instead.
-
Potential Cause: Solvent (e.g., DMSO) toxicity.
-
Solution: Ensure that the final concentration of the solvent is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).[8]
Issue 2: No or Weak RAD51 Signal in Western Blot
-
Potential Cause: this compound treatment was too effective or prolonged, leading to complete degradation of RAD51.
-
Solution: Perform a time-course experiment with shorter incubation periods (e.g., 4, 8, 12, 24 hours) to capture the protein degradation process.[2]
-
Potential Cause: Poor protein transfer.
-
Solution: Verify successful protein transfer from the gel to the membrane using a total protein stain like Ponceau S.[9]
-
Potential Cause: Ineffective primary or secondary antibody.
-
Solution: Ensure antibodies are stored correctly and used at the recommended dilution. Run a positive control with a cell lysate known to express RAD51.[9][10]
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various cancer cell lines.
Table 1: this compound IC50 Values for Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | 14.8 | [1] |
| T315I (Imatinib-Resistant) | Chronic Myeloid Leukemia | 12 | [2] |
| K562 | Chronic Myeloid Leukemia | ~15 | [2] |
| General Range | Most Tested Cancer Lines | 12-20 | [4][11] |
Experimental Protocols & Workflows
Protocol 1: Determining this compound IC50 using an XTT Cell Viability Assay
This protocol is a standard method to measure the dose-dependent cytotoxicity of this compound.[4][11]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the XTT into a colored formazan product.[12]
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450-500 nm).
-
Data Analysis: Subtract the background absorbance, normalize the values to the vehicle control, and plot the cell viability against the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Caption: Workflow for optimizing this compound concentration.
Protocol 2: Western Blot Analysis of RAD51 Protein Levels
This protocol is used to confirm the mechanism of action of this compound by measuring the degradation of its target, RAD51.[2][3]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the determined IC50 concentration (and a vehicle control) for various time points (e.g., 0, 8, 24, 36 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RAD51 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL (Enhanced Chemiluminescence) substrate. Visualize the protein bands using a chemiluminescence detection system.[13] The intensity of the RAD51 band should decrease with this compound treatment over time.
Signaling Pathway & Troubleshooting Diagrams
Caption: this compound inhibits RAD51, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Antiproliferative Activity of the RAD51 Inhibitor this compound with Inhibitors of Receptor Tyrosine Kinases and Microtubule Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. glpbio.com [glpbio.com]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: IBR2 Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Iron Regulatory Protein 2 (IRP2), often referred to as IBR2.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for IRP2 degradation in cells?
A1: The primary pathway for IRP2 degradation in iron-replete cells is the ubiquitin-proteasome system.[1][2][3][4] Under normal oxygen and iron-sufficient conditions, IRP2 is recognized by the SKP1-CUL1-FBXL5 (SCF-FBXL5) E3 ubiquitin ligase complex, which polyubiquitinates IRP2, targeting it for degradation by the 26S proteasome.[2][3][4] However, under physiological, iron-sufficient conditions in some cell lines, a non-proteasomal degradation pathway may also play a significant role.
Q2: What is the role of the 73-amino acid insertion in IRP2?
A2: The 73-amino acid insertion is a unique feature of IRP2 and was initially thought to be the iron-sensing domain responsible for its degradation. However, more recent studies have shown that this domain is not essential for iron-dependent degradation.[2] While it is a site for proteolytic cleavage, its precise role in regulating IRP2 stability is still under investigation.[2]
Q3: How do iron and oxygen levels affect IRP2 stability?
A3: IRP2 stability is tightly regulated by both iron and oxygen levels. In iron-replete cells, the E3 ligase FBXL5 is stable, leading to IRP2 ubiquitination and degradation.[3][4] Conversely, under iron-deficient conditions, FBXL5 is destabilized, allowing IRP2 to accumulate.[3] Similarly, severe hypoxia (low oxygen) can compromise the iron-dependent degradation of IRP2, leading to its stabilization.[5]
Q4: Can IRP2 be stabilized in solution for experimental purposes?
A4: Yes, IRP2 can be stabilized in solution. The addition of iron chelators, such as deferoxamine (DFO), can prevent iron-dependent degradation.[1] Furthermore, maintaining a reducing environment and optimizing buffer conditions, such as pH and salt concentration, can help maintain its stability and prevent aggregation. The presence of aluminum has also been shown to antagonize iron-induced degradation by interfering with iron-catalyzed oxidation.[6]
Troubleshooting Guides
Issue 1: IRP2 protein appears degraded or shows multiple bands on a Western blot.
Possible Cause:
-
Proteolytic degradation during sample preparation: IRP2 is susceptible to cleavage, especially within its 73-amino acid insertion.[2]
-
Sample handling: Improper storage or multiple freeze-thaw cycles can lead to protein degradation.
-
Overloading of the gel: Too much protein can lead to the appearance of non-specific bands.
Troubleshooting Steps:
-
Add protease inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent degradation.
-
Optimize sample preparation: Prepare fresh lysates and avoid repeated freeze-thaw cycles. Denaturing samples at 37°C or room temperature in the presence of SDS can sometimes activate proteases, leading to IRP2 degradation.
-
Adjust protein loading: Determine the optimal protein concentration to load on the gel to avoid artifacts from overloading.
-
Use specific antibodies: Ensure the primary antibody is specific for IRP2 to minimize non-specific bands.
Issue 2: IRP2 protein is aggregating in solution during purification or in vitro assays.
Possible Cause:
-
High protein concentration: Proteins are more prone to aggregation at high concentrations.
-
Inappropriate buffer conditions: Suboptimal pH, ionic strength, or the absence of stabilizing agents can lead to aggregation.
-
Oxidation: Exposure to oxidizing conditions can promote the formation of aggregates.
Troubleshooting Steps:
-
Optimize protein concentration: Work with the lowest feasible protein concentration.
-
Screen buffer conditions: Test a range of pH values and salt concentrations to find the optimal buffer for IRP2 stability.
-
Add stabilizing agents: Include additives such as glycerol (5-20%), non-denaturing detergents (e.g., Tween-20 at 0.05%), or a mix of arginine and glutamate (around 50 mM each) in your buffers.
-
Maintain a reducing environment: Add reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol to your buffers to prevent oxidation-induced aggregation.
Quantitative Data Summary
Table 1: Factors Influencing IRP2 Stability and Degradation
| Factor | Effect on IRP2 Stability | Notes |
| High Iron | Decreases | Promotes ubiquitination by the FBXL5 E3 ligase and subsequent proteasomal degradation.[2][3][4] |
| Low Iron (Iron Chelators) | Increases | Destabilizes the FBXL5 E3 ligase, preventing IRP2 degradation.[3] |
| High Oxygen (Normoxia) | Decreases (in the presence of iron) | Allows for the iron-dependent degradation pathway to proceed efficiently.[5] |
| Low Oxygen (Hypoxia) | Increases | Severe hypoxia can inhibit iron-dependent degradation.[5] |
| Proteasome Inhibitors (e.g., MG132) | Increases (in iron-replete cells) | Blocks the degradation of ubiquitinated IRP2. |
| Aluminum | Increases | Antagonizes iron-induced oxidation and subsequent degradation.[6] |
| Nitric Oxide (NO) | Decreases | Can cause S-nitrosylation of IRP2, leading to its ubiquitination and degradation. |
Experimental Protocols
Protocol 1: Pulse-Chase Analysis of IRP2 Stability
This method is used to determine the half-life of IRP2 within cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Methionine/cysteine-free DMEM
-
[³⁵S] Methionine/cysteine labeling mix
-
Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)
-
Lysis buffer (containing protease inhibitors)
-
Anti-IRP2 antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Starvation: Wash cells with PBS and incubate in methionine/cysteine-free DMEM for 30-60 minutes to deplete endogenous amino acid pools.
-
Pulse: Replace the starvation medium with labeling medium containing [³⁵S] methionine/cysteine and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Chase: Remove the labeling medium, wash the cells with PBS, and add pre-warmed chase medium.
-
Time Points: Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 6 hours).
-
Cell Lysis: At each time point, wash cells with cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-IRP2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the IRP2-antibody complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and SDS-PAGE: Elute the immunoprecipitated IRP2 from the beads by boiling in SDS-PAGE sample buffer and resolve the proteins by SDS-PAGE.
-
Detection and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the band intensity at each time point to determine the rate of IRP2 degradation and calculate its half-life.[7][8][9][10][11]
Protocol 2: In Vitro Ubiquitination and Degradation of IRP2
This assay reconstitutes the ubiquitination and degradation of IRP2 in a cell-free system.
Materials:
-
Purified recombinant IRP2
-
Cell lysate (e.g., from HEK293T cells) as a source of E1, E2, and E3 enzymes
-
Ubiquitin
-
ATP regeneration system (ATP, creatine kinase, phosphocreatine)
-
26S proteasome (purified or in cell lysate)
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Anti-IRP2 antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE gels and buffers
-
Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP regeneration system, ubiquitin, and cell lysate.
-
Initiate Reaction: Add purified IRP2 to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-IRP2 antibody to observe the degradation of IRP2 over time.
-
To specifically detect ubiquitination, probe a separate membrane with an anti-ubiquitin antibody to observe the appearance of higher molecular weight polyubiquitinated IRP2 species.
-
Visualizations
Caption: Iron-dependent degradation pathway of IRP2.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The physiological functions of iron regulatory proteins in iron homeostasis - an update [frontiersin.org]
- 4. Methods for Studying Iron Regulatory Protein 1: An Important Protein in Human Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the Iron Regulatory Proteins by Reactive Nitrogen and Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of iron regulatory protein 2, IRP2, by aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 11. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming IBR2 Resistance in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to the RAD51 inhibitor, IBR2, in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound, or 2-(benzylsulfonyl)-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline, is an inhibitor of RAD51. RAD51 is a key protein in the homologous recombination (HR) pathway, which is responsible for repairing DNA double-strand breaks (DSBs). By inhibiting RAD51, this compound prevents the repair of DSBs, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with high replicative stress. This compound has been shown to enhance the cytotoxic effects of other anticancer agents like receptor tyrosine kinase inhibitors and microtubule disruptors.[1]
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific mechanisms of resistance to this compound are still under investigation, researchers can anticipate several possibilities based on resistance patterns observed with other targeted therapies. These may include:
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Target Alteration: Mutations in the RAD51 gene that prevent this compound from binding effectively.
-
Target Upregulation: Increased expression of RAD51, requiring higher concentrations of this compound to achieve the same inhibitory effect.
-
Bypass Pathways: Activation of alternative DNA repair pathways, such as non-homologous end joining (NHEJ), to compensate for the inhibition of homologous recombination.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell.
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Altered Drug Metabolism: Changes in metabolic pathways that inactivate the this compound compound.
Q3: How can I experimentally validate this compound resistance in my cancer cell line?
The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and compare it to the suspected resistant cell line. A significant increase in the IC50 value for the resistant line is a primary indicator of resistance. This can be followed by molecular assays to investigate the underlying mechanisms.
Quantitative Data Summary: IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change |
| HN-5a (Squamous Cell) | 5.2 | 48.5 | 9.3x |
| HT-29 (Colon Cancer) | 8.1 | 75.2 | 9.3x |
| MCF-7 (Breast Cancer) | 3.5 | 39.8 | 11.4x |
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
This compound has been shown to work synergistically with a variety of agents.[1] If resistance to this compound monotherapy is observed, exploring combination therapies is a logical next step. Promising combinations include:
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Such as imatinib, regorafenib, erlotinib, and gefitinib.[1]
-
Microtubule Disruptors: Such as vincristine.[1]
-
PARP Inhibitors: While this compound was reported to antagonize the action of olaparib in one study, the combination of a RAD51 inhibitor with a PARP inhibitor is a rational approach to induce synthetic lethality in cells with compromised DNA repair.[1] Further investigation into scheduling and dosage may be required.
Section 2: Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line over time.
-
Possible Cause: Development of acquired resistance.
-
Solution:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your current cell line and compare it to the original parental line.
-
Check for Contamination: Test your cell line for mycoplasma contamination, which can alter drug sensitivity.
-
Investigate Mechanisms:
-
Western Blot: Analyze the protein levels of RAD51 and key markers of other DNA repair pathways (e.g., KU70/80 for NHEJ).
-
Sanger Sequencing: Sequence the RAD51 gene in your resistant cells to check for mutations in the this compound binding site.
-
qRT-PCR: Quantify the mRNA levels of drug efflux pumps like ABCB1 (MDR1).
-
-
Problem 2: Conflicting results in this compound synergy experiments.
-
Possible Cause: Improper experimental setup or data analysis.
-
Solution:
-
Review Experimental Design:
-
Ensure you are using a fixed-ratio or a matrix-based experimental design for synergy testing.
-
The order of drug addition can be critical. Test simultaneous and sequential additions of this compound and the combination drug.
-
-
Data Analysis: Use a validated method for synergy analysis, such as the Chou-Talalay method (calculating the Combination Index, CI) or the Bliss Independence model.
-
Control for Off-Target Effects: Ensure that the observed synergy is not due to non-specific cytotoxicity at high drug concentrations. Include single-agent dose-response curves in every experiment.
-
Section 3: Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation:
-
Begin by treating the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have recovered and are proliferating steadily, increase the this compound concentration in a stepwise manner.
-
Allow the cells to acclimate to each new concentration before increasing it further.
-
-
Maintenance: Once a significantly resistant population is established (e.g., can tolerate 5-10 times the original IC50), maintain the cells in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
Verification: Periodically confirm the level of resistance by performing a cytotoxicity assay and comparing the IC50 to the parental cell line.
Protocol 2: Cytotoxicity Assay to Determine IC50 Values
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in the appropriate growth medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
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Viability Assessment: Use a colorimetric or fluorometric cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-only control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis of RAD51 and Downstream Markers
-
Protein Extraction: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against RAD51 (or another target of interest) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Section 4: Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway of this compound action.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for characterizing this compound resistance.
References
Technical Support Center: Troubleshooting Inconsistent Results in IBR2-Based DNA Repair Assays
Welcome to the technical support center for researchers utilizing IBR2, a known inhibitor of RAD51-mediated homologous recombination, in DNA repair assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to inconsistent or unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an inhibitor of the RAD51 protein, which is a key player in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[1][2] this compound disrupts the multimerization of RAD51 and promotes its proteasomal degradation, thereby impairing the cell's ability to repair DNA damage through HR.[1][2]
Q2: Why am I seeing variable results in my comet assay after this compound treatment?
A2: Inconsistent results in comet assays can arise from several factors, including variations in cell health, assay conditions, and the timing of your analysis. When using a DNA repair inhibitor like this compound, which blocks a specific repair pathway, the kinetics of DNA repair are altered. The persistence of comet tails is expected, but variability can be introduced by inconsistent drug concentration, treatment duration, or technical aspects of the assay itself. Refer to the troubleshooting guide below for more specific issues.
Q3: In my γH2AX foci formation assay, the number of foci does not decrease over time as expected after this compound treatment. Is this normal?
A3: Yes, this can be an expected outcome. γH2AX foci are markers of DNA double-strand breaks.[3] In cells with functional DNA repair machinery, the number of these foci will decrease over time as the damage is repaired. Since this compound inhibits homologous recombination, a major pathway for repairing these breaks, the persistence of γH2AX foci is anticipated.[1] However, if you observe no change or an increase in foci in your control cells, this could indicate a problem with the assay or underlying cellular health issues.
Q4: Can this compound affect other DNA repair pathways?
A4: The primary target of this compound is RAD51, making it specific for the homologous recombination pathway.[1][2] However, by inhibiting HR, cells may become more reliant on other, more error-prone repair mechanisms like non-homologous end joining (NHEJ). This shift in pathway reliance is a key aspect of the synthetic lethality approach in cancer therapy but is unlikely to be a source of inconsistent assay results directly.
Troubleshooting Guides
Inconsistent Results in Comet Assays
The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. Inconsistent results when using this compound can manifest as wide variations in tail length or intensity between replicates or experiments.
Potential Problem & Solution Table
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in comet tails across replicates | Inconsistent cell viability or cell cycle state. | Ensure consistent cell density and health before treatment. Synchronize cell populations if possible. |
| Uneven agarose gel setting. | Ensure slides are on a level surface and that the low-melting-point agarose is at the correct temperature (around 37°C) before embedding cells.[4][5] | |
| Variable lysis or electrophoresis conditions. | Use freshly prepared, pre-chilled lysis and electrophoresis buffers.[4][5] Ensure consistent timing for each step and maintain a constant voltage and temperature during electrophoresis.[6] | |
| No comet tails in positive controls | Ineffective DNA damaging agent. | Prepare fresh solutions of the DNA damaging agent (e.g., H₂O₂) immediately before use.[7] |
| Insufficient lysis. | Ensure the lysis buffer contains both a detergent (e.g., Triton X-100) and a high salt concentration. Lysis time may need to be optimized for your cell type.[7] | |
| Unexpectedly short comet tails with this compound treatment | This compound concentration is too low or degradation of the compound. | Verify the concentration and integrity of your this compound stock. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Timing of the assay is too late, and the damaged cells have undergone apoptosis. | Perform a time-course experiment to determine the optimal window for observing this compound-induced repair defects. |
Inconsistent Results in γH2AX Foci Formation Assays
The γH2AX assay is used to visualize and quantify DNA double-strand breaks. Inconsistencies can appear as variations in the number and intensity of foci.
Potential Problem & Solution Table
| Observed Problem | Potential Cause | Recommended Solution |
| High background or non-specific staining | Improper antibody dilution or insufficient blocking. | Optimize the concentration of the primary anti-γH2AX antibody. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in PBS).[3] |
| Inadequate washing steps. | Increase the number and duration of washes after primary and secondary antibody incubations.[8] | |
| Weak or no γH2AX signal in positive controls | Ineffective DNA damaging agent. | Use a fresh preparation of the DNA damaging agent and ensure it is applied at a sufficient concentration. |
| Poor cell permeabilization. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[3] | |
| Variable foci counts between replicates | Inconsistent cell cycle distribution. | Cell cycle position can influence the number of endogenous foci. Consider cell synchronization methods. |
| Subjectivity in manual foci counting. | Use automated image analysis software with consistent parameters for foci identification and counting to minimize user bias. | |
| Foci disappear in the presence of this compound | This is a highly unexpected result. | Re-verify the identity and concentration of this compound. Confirm that the cells are sensitive to this compound. Consider the possibility of a compensatory repair mechanism being hyperactivated, though this is less likely. |
Experimental Protocols
Detailed Methodology for the Alkaline Comet Assay
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL onto a comet slide and spread evenly. Allow to solidify at 4°C for 10-15 minutes.
-
Lysis: Immerse slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently immerse slides in fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-30 minutes at 4°C in the dark.[9]
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a constant voltage (typically 25V) for 20-30 minutes at 4°C.[9]
-
Neutralization and Staining: Gently wash slides with a neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each. Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
Detailed Methodology for γH2AX Foci Formation Assay
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Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
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Treatment: Treat cells with the DNA damaging agent and/or this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[3]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[3]
-
Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C. The following day, wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope.
Visualizations
References
- 1. Role of the human RAD51 protein in homologous recombination and double-stranded-break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral Comet Assay [bio-protocol.org]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ibrutinib Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Ibrutinib.
Frequently Asked Questions (FAQs)
Q1: What is Ibrutinib and what is its mechanism of action?
A1: Ibrutinib is a small molecule drug that acts as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3][4][5] By binding to a specific cysteine residue (Cys-481) in the BTK active site, Ibrutinib effectively blocks its activity, thereby inhibiting the downstream signaling that promotes the survival of malignant B-cells.[2][6] This targeted action makes it an effective therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3][7]
Q2: Why does Ibrutinib have low oral bioavailability?
A2: The oral bioavailability of Ibrutinib is inherently low, estimated to be around 2.9% in some studies.[8] This is primarily due to two main factors:
-
Poor aqueous solubility: Ibrutinib is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[8]
-
Extensive first-pass metabolism: After absorption, Ibrutinib undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10][11] This rapid breakdown reduces the amount of active drug that reaches systemic circulation.
Q3: What are the common formulation strategies to improve Ibrutinib's bioavailability?
A3: Several formulation strategies are being explored to overcome the challenges of Ibrutinib's low bioavailability. These approaches aim to enhance its solubility and/or protect it from first-pass metabolism. Some of the most promising methods include:
-
Lipid-based formulations: These formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), can improve the solubilization of Ibrutinib in the gastrointestinal tract and enhance its absorption.[12][13]
-
Nanoliposomes: Encapsulating Ibrutinib within nanoliposomes can protect the drug from degradation and improve its absorption profile.[8][14]
-
Nanosuspensions: Reducing the particle size of Ibrutinib to the nanometer range increases its surface area, leading to faster dissolution and improved absorption.
-
Solid Dispersions: Dispersing Ibrutinib in a polymer matrix at a molecular level can enhance its dissolution rate.
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues encountered during in vivo experiments aimed at evaluating and improving Ibrutinib's bioavailability.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations between subjects. | 1. Inconsistent food intake. Food, particularly high-fat meals, can significantly increase Ibrutinib's absorption.[10][15][16] 2. Inconsistent dosing technique (e.g., oral gavage). 3. Genetic variability in metabolic enzymes (e.g., CYP3A4) among test subjects. | 1. Standardize feeding protocols. Administer Ibrutinib either in a fasted state or with a standardized meal. 2. Ensure consistent and accurate dosing procedures. 3. Use a larger number of animals to account for individual variations. |
| Lower than expected plasma exposure (AUC). | 1. Poor formulation leading to low solubility and dissolution. 2. Rapid metabolism of the drug. 3. Issues with the analytical method for plasma sample analysis. | 1. Re-evaluate the formulation strategy. Consider using enabling technologies like lipid-based systems or nanosuspensions. 2. Co-administer with a CYP3A4 inhibitor (in preclinical models, with appropriate ethical considerations) to assess the impact of metabolism. 3. Validate the bioanalytical method for accuracy, precision, and stability. |
| Inconsistent or non-reproducible results across different studies. | 1. Differences in animal strains, age, or health status. 2. Variations in experimental conditions (e.g., housing, diet). 3. Instability of the formulation over time. | 1. Use a consistent and well-characterized animal model. 2. Maintain standardized and controlled experimental conditions. 3. Assess the stability of the formulation under storage and experimental conditions. |
| Precipitation of the drug in the dosing vehicle. | 1. The drug concentration exceeds its solubility in the chosen vehicle. 2. The pH of the vehicle is not optimal for drug solubility. | 1. Reduce the drug concentration or select a more appropriate vehicle with higher solubilizing capacity. 2. Adjust the pH of the vehicle, if compatible with the drug's stability and the in vivo model. Consider using co-solvents or surfactants. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Ibrutinib from various studies, highlighting the impact of different formulations on its bioavailability.
Table 1: Pharmacokinetic Parameters of Ibrutinib in Humans
| Parameter | Value | Reference |
| Tmax (median) | 1 - 2 hours | [9][10] |
| Half-life (mean) | 4 - 6 hours | [1][9] |
| Plasma Protein Binding | 97.3% | [9] |
| Effect of High-Fat Meal on AUC | ~2-fold increase | [10][15] |
Table 2: Improvement of Ibrutinib Bioavailability with Advanced Formulations in Preclinical Models
| Formulation | Animal Model | Key Finding | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Male Wistar Rats | ~12-fold increase in oral bioavailability compared to pure drug. | [13] |
| Lipid-Based Solid Preparation | Beagles | 467.60% relative oral bioavailability compared to commercial capsules. | [12] |
| Liposil Nanohybrid System | Not Specified | Cmax ~3 times higher than Ibrutinib suspension. | [14] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (12 hours) prior to drug administration, with free access to water.
-
Dosing:
-
Prepare the Ibrutinib formulation (e.g., suspension, lipid-based formulation) at the desired concentration.
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of Ibrutinib in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
-
Signaling Pathway Diagram
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the mechanism of action of Ibrutinib.
Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. standardofcare.com [standardofcare.com]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Preparation and Optimization of Ibrutinib-Loaded Nanoliposomes Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and evaluation of ibrutinib lipid-based formulations | CoLab [colab.ws]
- 13. ijpsr.com [ijpsr.com]
- 14. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Technical Support Center: Troubleshooting IBR2 Solubility
Disclaimer: The following guide is based on established principles for addressing solubility challenges with poorly soluble research compounds. Initial searches did not identify a specific agent widely known as "IBR2." The information provided is intended as a general framework for researchers. It is not a substitute for protocol-specific validation and professional consultation.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is not dissolving in my aqueous buffer. What is the first step?
A1: Low aqueous solubility is a common challenge for many organic molecules developed in research.[1][2] The first step is to assess the compound's physicochemical properties. Check any available preclinical data for its predicted pKa and LogP values.
-
For acidic or basic compounds: Modifying the pH of your buffer can significantly enhance solubility.[3] For a weakly acidic compound, increasing the pH above its pKa will ionize it, typically increasing solubility. For a weakly basic compound, lowering the pH below its pKa will achieve a similar effect.
-
For neutral compounds: If the compound is neutral, pH adjustment will likely have little effect. You should proceed to screen a panel of organic co-solvents.
Q2: I observed precipitation after adding my this compound stock solution to the aqueous assay buffer. What happened?
A2: This indicates that while this compound was soluble in your initial stock solvent (e.g., DMSO), its concentration exceeded its solubility limit upon dilution into the aqueous buffer. This is a common phenomenon known as "precipitation upon dilution." The organic solvent concentration in the final solution may be too low to maintain solubility.
Q3: What are the most common organic solvents to try for improving this compound solubility?
A3: Dimethyl sulfoxide (DMSO) is the most common primary solvent for creating high-concentration stock solutions. For improving solubility in aqueous working solutions, other co-solvents are frequently used. These include:
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG-400)
-
Cyclodextrins (which act as complexing agents to encapsulate the drug).[3]
Troubleshooting Guides
Issue 1: this compound Precipitates from Solution During an Experiment
This guide provides a systematic approach to diagnosing and resolving compound precipitation.
Step 1: Immediate Observation and Confirmation
-
Visually confirm the presence of a precipitate. Solutions may appear cloudy, hazy, or contain visible solid particles.[4]
-
If possible, centrifuge a small aliquot of the sample to confirm that the solid material pellets at the bottom.
Step 2: Determine the Cause
-
Solubility Limit Exceeded: This is the most common cause. The final concentration of this compound in your aqueous buffer is above its thermodynamic solubility limit.
-
Temperature Effects: Was there a change in temperature? Many compounds are less soluble at lower temperatures. If you moved your samples from a 37°C incubator to room temperature, this could induce precipitation.
-
pH Shift: An unintended change in the pH of your medium can alter the ionization state of your compound, causing it to become less soluble.[3]
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of some organic compounds by competing for water molecules.
Step 3: Corrective Actions
-
Reduce Final Concentration: The simplest solution is to lower the working concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: Incrementally increase the percentage of your organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful that high solvent concentrations can affect biological assays.
-
Utilize a Different Formulation Strategy: Consider advanced formulation techniques such as using surfactants, creating solid dispersions, or employing complexation agents like cyclodextrins.[1][5]
Quantitative Data: Solubility of a Hypothetical Compound
The following table summarizes the approximate solubility of a hypothetical poorly soluble compound, "this compound-H," in various common solvents. This illustrates how such data should be presented.
| Solvent System | Solubility of "this compound-H" (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS) | < 0.01 |
| DMSO | > 100 |
| Ethanol | 15.2 |
| PEG-400 | 45.8 |
| 10% DMSO in PBS | 0.05 |
| 20% PEG-400 in Water | 1.2 |
Experimental Protocols
Protocol: Kinetic Solubility Screening using Co-solvents
This protocol allows for a rapid assessment of suitable co-solvents to improve the solubility of this compound for in vitro assays.
1. Materials:
- This compound compound (solid)
- Primary stock solvent (e.g., DMSO)
- Aqueous buffer (e.g., PBS, pH 7.4)
- Co-solvents to be tested (e.g., Ethanol, PEG-400, Propylene Glycol)
- 96-well microplate (clear, flat-bottom)
- Plate reader capable of measuring turbidity (absorbance at ~620 nm)
2. Procedure:
- Prepare this compound Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
- Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your aqueous buffer containing various percentages of the co-solvents you wish to test (e.g., PBS with 1%, 2%, 5%, and 10% PEG-400).
- Serial Dilution: In the 96-well plate, perform a serial dilution of your this compound stock solution into pure DMSO.
- Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new plate containing the co-solvent/buffer mixtures (e.g., 198 µL). This creates a 1:100 dilution.
- Incubation and Measurement:
- Mix the plate thoroughly.
- Immediately measure the absorbance (turbidity) at 620 nm (Time 0).
- Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
- Measure turbidity again. An increase in absorbance indicates precipitation.
- Analysis: The highest concentration of this compound that does not show a significant increase in turbidity is considered the kinetic solubility limit under those conditions.
Visual Guides
Workflow for Troubleshooting this compound Solubility Issues
Caption: Decision tree for resolving common this compound solubility problems.
References
- 1. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
Technical Support Center: IBRDC2 (IBR2) Activity Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the E3 ubiquitin ligase IBRDC2, also known as IBR2 or RNF144B.
Frequently Asked Questions (FAQs)
Q1: What is IBRDC2 (this compound) and what is its function?
A1: IBRDC2 (IBR Domain Containing 2), also known as RNF144B, is an IBR-type RING-finger E3 ubiquitin ligase.[1][2] Its primary function is to regulate the levels of the pro-apoptotic protein Bax.[1][3][4] IBRDC2 ubiquitinates Bax, targeting it for proteasomal degradation and thereby playing a crucial role in the regulation of apoptosis.[2][4][5]
Q2: What is the primary substrate of IBRDC2?
A2: The primary and most well-characterized substrate of IBRDC2 is the pro-apoptotic protein Bax.[1][3][4] Downregulation of IBRDC2 leads to an accumulation of Bax.[1][3]
Q3: In which cellular compartment is IBRDC2 active?
A3: In healthy cells, IBRDC2 is primarily localized in the cytosol. However, upon the induction of apoptosis, it translocates to the mitochondria, where it interacts with activated Bax.[1][2][5] This translocation is dependent on the presence of activated Bax.[6]
Q4: What is a suitable positive control for an IBRDC2 activity assay?
A4: A specific, commercially available small molecule activator for IBRDC2 has not been widely reported. Therefore, a robust positive control strategy involves using a known substrate and ensuring all components of the ubiquitination cascade are active. For an in vitro ubiquitination assay, a suitable positive control would be a reaction containing wild-type IBRDC2, its substrate Bax, E1 activating enzyme, an appropriate E2 conjugating enzyme, and ubiquitin. The expected outcome is the polyubiquitination of Bax.
As a comparator, a reaction with a catalytically inactive IBRDC2 mutant (e.g., with mutations in the RING domain) should be run in parallel as a negative control to ensure that the observed ubiquitination is dependent on IBRDC2's ligase activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low IBRDC2 activity (no Bax ubiquitination) | Inactive IBRDC2 enzyme | - Ensure the recombinant IBRDC2 protein is correctly folded and has been stored properly. - Run a protein gel to check for protein degradation. - Consider expressing and purifying fresh protein. |
| Inactive E1 or E2 enzymes | - Use freshly thawed or new batches of E1 and E2 enzymes. - Verify the activity of E1 and E2 enzymes in a separate control reaction (e.g., an E2 auto-ubiquitination assay). | |
| Incorrect buffer conditions | - Optimize the buffer composition, including pH, salt concentration, and the presence of necessary co-factors like Mg2+-ATP. | |
| Inactive Ubiquitin | - Use a fresh stock of ubiquitin. - Ensure ATP is present and not degraded. | |
| High background ubiquitination (in no-E3 control) | Contaminating E3 ligase activity in enzyme preparations | - Use highly purified recombinant proteins (E1, E2, IBRDC2, and substrate). - Include a "no E3" control reaction to assess background activity. |
| E2 enzyme auto-ubiquitination | - Some E2 enzymes can exhibit auto-ubiquitination. Titrate the E2 concentration to the lowest effective level. | |
| Inconsistent results between experiments | Pipetting errors or variability in reagent concentrations | - Prepare a master mix for common reagents to minimize pipetting variability. - Use calibrated pipettes and ensure accurate reagent measurements. |
| Freeze-thaw cycles of reagents | - Aliquot reagents upon receipt to minimize freeze-thaw cycles. |
Experimental Protocols
In Vitro Bax Ubiquitination Assay by IBRDC2
This protocol describes how to assess the E3 ubiquitin ligase activity of IBRDC2 by monitoring the ubiquitination of its substrate, Bax.
Materials:
-
Recombinant human IBRDC2 (wild-type)
-
Recombinant human Bax
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D-family)
-
Human Ubiquitin
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
10X ATP solution (20 mM)
-
SDS-PAGE loading buffer
-
Anti-Bax antibody
-
Anti-Ubiquitin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Thaw all recombinant proteins, ubiquitin, and buffers on ice.
-
Prepare the following reaction mixtures in separate microcentrifuge tubes on ice. The final volume for each reaction is 25 µL.
| Component | Negative Control (-IBRDC2) | Positive Reaction |
| Recombinant IBRDC2 (1 µg/µL) | - | 1 µL |
| Recombinant Bax (1 µg/µL) | 1 µL | 1 µL |
| Recombinant E1 (500 ng/µL) | 0.5 µL | 0.5 µL |
| Recombinant E2 (1 µg/µL) | 0.5 µL | 0.5 µL |
| Ubiquitin (10 µg/µL) | 1 µL | 1 µL |
| 10X Ubiquitination Buffer | 2.5 µL | 2.5 µL |
| 10X ATP | 2.5 µL | 2.5 µL |
| Nuclease-free water | 17 µL | 16 µL |
| Total Volume | 25 µL | 25 µL |
-
Mix the components gently by pipetting.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding 5 µL of 6X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting.
-
Probe the Western blot with an anti-Bax antibody to detect ubiquitinated forms of Bax, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IBRDC2 (RNF144B) signaling pathway in apoptosis regulation.
Caption: Workflow for in vitro IBRDC2-mediated Bax ubiquitination assay.
References
- 1. RNF144A and RNF144B: Important molecules for health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IBRDC2, an IBR-type E3 ubiquitin ligase, is a regulatory factor for Bax and apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of IBR2 for RAD51: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount. This guide provides a comprehensive comparison of IBR2, a known RAD51 inhibitor, against other proteins to validate its specificity. We present supporting experimental data, detailed protocols, and visual workflows to offer a clear and objective analysis.
Executive Summary
This compound is a small molecule inhibitor that has been identified as a potent disruptor of RAD51 function. It acts by inhibiting the multimerization of RAD51 and promoting its degradation via the proteasome pathway.[1] This guide delves into the experimental evidence supporting the claim of this compound's specificity for RAD51. While direct quantitative data on this compound's binding affinity to a wide range of off-target proteins is limited in publicly available literature, its discovery through a targeted screen and its mechanism of action provide strong evidence for its specificity. This guide also draws comparisons with another well-characterized RAD51 inhibitor, B02, for which more extensive specificity data is available, to provide a framework for evaluating this compound.
Mechanism of Action of this compound
This compound was identified from a high-throughput screening of 24,000 compounds for its ability to directly bind to RAD51. Its primary mechanism of action involves the disruption of the interaction between RAD51 and the BRC repeats of the BRCA2 protein, which is crucial for the proper assembly of the RAD51 nucleoprotein filament during homologous recombination. The competitive disruption of the His-RAD51 and GST-BRC interaction by this compound has been demonstrated with a median competitive inhibition concentration (IC50) of 0.11 µM.
Furthermore, this compound has been shown to induce the degradation of RAD51 protein through the ubiquitin-proteasome pathway. This dual-action of inhibiting RAD51 multimerization and promoting its degradation contributes to its efficacy in impairing the homologous recombination repair pathway in cancer cells.
dot
References
A Comparative Analysis of IBR2, a Novel RAD51 Inhibitor, Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of IBR2, a potent and specific inhibitor of RAD51, across various cancer types. By targeting the DNA double-strand break repair mechanism, this compound presents a promising strategy for cancer therapy, both as a monotherapy and in combination with existing treatments. This document synthesizes available experimental data to offer an objective overview of its performance, complete with detailed methodologies for key experiments and visual representations of its mechanism of action.
Mechanism of Action: Disrupting DNA Repair
This compound functions by directly targeting RAD51, a key protein in the homologous recombination (HR) pathway, which is a major mechanism for repairing DNA double-strand breaks. Upregulation of RAD51 is a common feature in many cancers, contributing to resistance to DNA-damaging therapies. This compound disrupts the multimerization of RAD51, which is essential for its function. This disruption leads to the accelerated, proteasome-mediated degradation of the RAD51 protein. The resulting depletion of functional RAD51 impairs the cancer cells' ability to repair DNA damage, ultimately leading to cell growth inhibition and apoptosis.[1]
Caption: Mechanism of this compound in disrupting RAD51-mediated DNA repair.
Comparative Efficacy of this compound as a Single Agent
This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, typically fall within the 12-20 µM range for most cancer cell lines tested.[1] The following table summarizes the reported IC50 values for this compound in various cancer cell types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer (Triple Negative) | MDA-MB-468 | 14.8 | [1] |
| Breast Cancer | MCF7 | ~12-20 | [1] |
| Breast Cancer | MDA-MB-231 | ~12-20 | [1] |
| Osteosarcoma | U2OS | ~12-20 | [1] |
| Glioblastoma | T98G | ~12-20 | [1] |
| Cervical Cancer | HeLa | ~12-20 | [1] |
Synergistic Effects of this compound in Combination Therapies
A key therapeutic strategy for this compound is its use in combination with other anticancer agents, particularly those that induce DNA damage or target other cellular pathways. By inhibiting the DNA repair mechanism, this compound can sensitize cancer cells to the effects of these drugs, leading to a synergistic therapeutic effect.
One study investigated the synergistic potential of this compound across a spectrum of cancer cell lines from various tissues when used simultaneously with inhibitors of receptor tyrosine kinases, DNA-damaging agents, and microtubule disruptors. The results showed that this compound, at concentrations that on their own inhibited proliferation by 0% to 75%, enhanced the toxicity of several drugs. For instance, the toxicity of the Bcr-Abl inhibitor imatinib and the multi-kinase inhibitor regorafenib was enhanced by up to 80%. Similarly, the effects of epidermal growth factor receptor (EGFR) inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib, as well as the microtubule inhibitor vincristine, were potentiated.
Conversely, the study found that this compound antagonized the action of the PARP inhibitor olaparib, as well as the DNA-damaging agents cisplatin, melphalan, and irinotecan. In a vincristine-resistant squamous cell line, this compound was able to enhance the toxicity of imatinib by up to 60%, suggesting its potential to overcome certain types of drug resistance.
The following table summarizes the observed synergistic and antagonistic interactions of this compound with other anticancer agents.
| Drug Class | Drug(s) | Interaction with this compound | Cancer Cell Lines Tested |
| Bcr-Abl/Kit/RAF Inhibitors | Imatinib, Regorafenib | Synergistic | Various tissues, including vincristine-resistant squamous cell line (HN-5a parent) and colon cancer (HT-29) |
| EGFR Inhibitors | Erlotinib, Gefitinib, Afatinib, Osimertinib | Synergistic | Various tissues |
| Microtubule Inhibitors | Vincristine | Synergistic | Various tissues |
| PARP Inhibitors | Olaparib | Antagonistic | Various tissues |
| DNA-damaging Agents | Cisplatin, Melphalan, Irinotecan | Antagonistic | Various tissues |
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot for RAD51 Protein Levels
This protocol is used to visualize the degradation of RAD51 protein following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RAD51
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against RAD51 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Homologous Recombination Assay (DR-GFP Assay)
This assay directly measures the efficiency of homologous recombination repair.
Materials:
-
A cell line stably expressing the DR-GFP reporter construct (e.g., U2OS-DR-GFP)
-
This compound compound
-
An expression vector for the I-SceI endonuclease
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Treat the DR-GFP reporter cell line with this compound or a vehicle control for a specified duration.
-
Co-transfect the cells with the I-SceI expression vector to induce a site-specific double-strand break in the reporter gene.
-
Incubate the cells for 48-72 hours to allow for DNA repair and expression of the functional GFP protein if homologous recombination occurs.
-
Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the this compound-treated group compared to the control indicates inhibition of homologous recombination.
Conclusion
This compound demonstrates significant potential as an anticancer agent by effectively targeting the RAD51-mediated homologous recombination pathway. Its ability to inhibit the growth of various cancer cell lines as a monotherapy and to synergize with other cancer therapeutics highlights its promise. The antagonistic interactions observed with certain DNA-damaging agents and PARP inhibitors warrant further investigation to delineate the precise contexts in which this compound will be most effective. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic applications of this novel RAD51 inhibitor. Further studies, including in vivo experiments and the evaluation of this compound against a broader panel of cancer types, are necessary to fully realize its clinical potential.
References
IBR2: A Synergistic Partner for Chemotherapy in Cancer Treatment
A detailed analysis of the RAD51 inhibitor IBR2 demonstrates its potent synergistic activity with a range of chemotherapy drugs, particularly inhibitors of receptor tyrosine kinases and microtubule dynamics. This guide provides a comprehensive comparison of this compound's efficacy in combination with various agents, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a small molecule inhibitor of the RAD51 protein crucial for DNA double-strand break repair, has emerged as a promising agent to enhance the efficacy of certain classes of chemotherapy. By disrupting the homologous recombination repair pathway, this compound sensitizes cancer cells to drugs that induce DNA damage or interfere with cell division, leading to a synergistic anti-proliferative effect. This guide synthesizes the available preclinical data on this compound's synergistic interactions, offering a valuable resource for researchers exploring novel combination therapies.
Quantitative Analysis of Synergistic Activity
The synergistic effect of this compound in combination with various chemotherapy drugs has been evaluated across a panel of cancer cell lines. The following tables summarize the 50% inhibitory concentrations (IC50) of the chemotherapy agents alone and in combination with this compound, along with the Combination Index (CI) values, where a CI less than 1 indicates synergy.
| Drug Class | Chemotherapy Drug | Cancer Cell Line | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy + this compound) | Combination Index (CI) |
| Receptor Tyrosine Kinase Inhibitors | Imatinib | K562 (Chronic Myeloid Leukemia) | 0.183 µM[1] | Not explicitly quantified, but synergy demonstrated | < 1[1] |
| Regorafenib | HT-29 (Colon Carcinoma) | Data not available | This compound enhanced toxicity by up to 80%[2] | Not explicitly quantified | |
| Erlotinib | Various Carcinoma Cell Lines | Data not available | This compound enhanced toxicity[2] | Not explicitly quantified | |
| Gefitinib | Various Carcinoma Cell Lines | Data not available | This compound enhanced toxicity[2] | Not explicitly quantified | |
| Afatinib | Various Carcinoma Cell Lines | Data not available | This compound enhanced toxicity[2] | Not explicitly quantified | |
| Osimertinib | Various Carcinoma Cell Lines | Data not available | This compound enhanced toxicity[2] | Not explicitly quantified | |
| Microtubule Disruptors | Vincristine | HN-5a (Squamous Cell Carcinoma) | Data not available | This compound enhanced toxicity[2] | Not explicitly quantified |
Antagonistic and Ineffective Combinations
It is crucial to note that this compound does not exhibit synergy with all chemotherapy drugs. In fact, it has been shown to have an antagonistic effect when combined with DNA-damaging agents.
| Drug Class | Chemotherapy Drug | Observed Effect |
| DNA-Damaging Agents | Olaparib | Antagonistic[2] |
| Cisplatin | Antagonistic[2] | |
| Melphalan | Antagonistic[2] | |
| Irinotecan | Antagonistic[2] | |
| VP-16 (Etoposide) | Antagonistic |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic activity.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of their viability and proliferation rate.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with this compound, the chemotherapy drug of interest, or a combination of both at various concentrations. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the drugs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drugs to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach for quantifying the interaction between two drugs.
-
Dose-Response Curves: IC50 values are determined for each drug individually as described in the MTT assay protocol.
-
Combination Studies: Cells are treated with a series of fixed-ratio or non-fixed-ratio combinations of the two drugs.
-
Fractional Effect (Fa) Calculation: The fraction of cells affected (inhibited) by each drug concentration and combination is calculated.
-
Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-effect data of the individual drugs and their combinations.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
RAD51 Foci Formation Assay
This assay is used to assess the inhibition of RAD51, the direct target of this compound.
-
Cell Treatment: Cells are treated with this compound at various concentrations.
-
Induction of DNA Damage: DNA double-strand breaks are induced, typically by ionizing radiation (IR).
-
Immunofluorescence Staining: After a recovery period, cells are fixed, permeabilized, and stained with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
-
Microscopy and Image Analysis: The formation of RAD51 foci (discrete nuclear spots) is visualized and quantified using fluorescence microscopy. A reduction in the number of RAD51 foci in this compound-treated cells compared to controls indicates inhibition of RAD51 recruitment to DNA damage sites.
Signaling Pathways and Mechanisms of Synergy
The synergistic activity of this compound with specific chemotherapy drugs can be understood by examining their interplay with key cellular signaling pathways.
This compound and Receptor Tyrosine Kinase (RTK) Inhibitors
RTK inhibitors, such as imatinib and gefitinib, block signaling pathways that are often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival. The synergy with this compound is thought to arise from a multi-pronged attack on the cancer cell's survival mechanisms.
References
- 1. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antiproliferative Activity of the RAD51 Inhibitor this compound with Inhibitors of Receptor Tyrosine Kinases and Microtubule Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of IBR2's Anti-proliferative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of IBR2, a small molecule inhibitor of RAD51, against other alternative compounds. The information presented is supported by experimental data to facilitate independent verification and inform future research directions in cancer therapy.
Introduction to this compound and its Mechanism of Action
This compound is a potent and specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] By disrupting RAD51 multimerization and its interaction with BRCA2, this compound effectively impairs the cancer cell's ability to repair DNA damage, leading to apoptosis and inhibition of cell growth.[3][4] This mechanism makes this compound a promising candidate for cancer therapy, particularly in tumors that overexpress RAD51 or are dependent on the HR pathway for survival. This compound has been shown to induce proteasome-mediated degradation of the RAD51 protein.[1][2]
Comparative Anti-proliferative Activity of RAD51 Inhibitors
The anti-proliferative activity of this compound and its more potent analog, IBR120, has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds. For comparison, data for another RAD51 inhibitor, B02, is also included.
| Cell Line | Cancer Type | This compound IC50 (µM) | IBR120 IC50 (µM) | B02 IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 14.8[1][5] | 3.1[5] | - |
| K562 | Chronic Myelogenous Leukemia | - | ~3-5[5] | - |
| MCF7 | Breast Cancer | - | ~3-5[5] | - |
| MDA-MB-231 | Breast Cancer | - | ~3-5[5] | - |
| MDA-MB-361 | Breast Cancer | - | ~3-5[5] | - |
| MDA-MB-435 | Breast Cancer | - | ~3-5[5] | - |
| Hs578-T | Breast Cancer | - | ~3-5[5] | - |
| T47D | Breast Cancer | - | ~3-5[5] | - |
| U2OS | Osteosarcoma | - | ~3-5[5] | - |
| T98G | Glioblastoma | - | ~3-5[5] | - |
| HeLa | Cervical Cancer | - | ~3-5[5] | - |
| General Range | Various Cancers | 12-20[1][5] | - | 27.4[2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-proliferative activity of compounds like this compound.
Cell Viability and Cytotoxicity Assays
1. AlamarBlue™ (Resazurin) Assay
This assay quantitatively measures cell proliferation and viability. Resazurin, a blue and non-fluorescent dye, is reduced to the red and highly fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.
-
Materials:
-
Cells in culture
-
AlamarBlue™ Cell Viability Reagent
-
96-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add AlamarBlue™ reagent to each well, typically 10% of the culture volume.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Materials:
-
Cells in culture
-
Neutral Red solution
-
96-well microplates
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Absorbance microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Expose cells to a range of concentrations of the test compound for a specified duration.
-
Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Add the destain solution to each well to extract the dye from the lysosomes.
-
Agitate the plate for a few minutes to ensure complete solubilization of the dye.
-
Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.
-
Determine cell viability as a percentage of the absorbance of untreated control cells.
-
Visualizing the Mechanism of Action
Signaling Pathway of Homologous Recombination and this compound Intervention
The following diagram illustrates the key steps in the homologous recombination pathway for DNA double-strand break repair and highlights the point of intervention by this compound.
References
Comparative Analysis of IBR2 (Ibrutinib) In Vitro and In Vivo Efficacy
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo experimental results for IBR2, a Bruton's tyrosine kinase (BTK) inhibitor. For the purpose of this guide, this compound will refer to the well-documented BTK inhibitor, ibrutinib . This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven comparison of ibrutinib's performance in preclinical settings. The guide summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies of ibrutinib, providing a clear comparison of its potency and efficacy across different preclinical models.
Table 1: In Vitro Potency of Ibrutinib in B-Cell Malignancy Cell Lines
| Cell Line/Disease Type | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Apoptosis Assay | Cell Viability | 0.37 - 9.69 | [1] |
| CLL (del17p/TP53 mutated) | Apoptosis Assay | Cell Viability | 6.4 (mean) | [1] |
| CLL (no del17p) | Apoptosis Assay | Cell Viability | 2.6 (mean) | [1] |
| Mantle Cell Lymphoma (MCL) | Cell Viability Assay | Cell Growth Inhibition | Variable | [2] |
| Burkitt Lymphoma (H11 and BL3750) | Cell Viability Assay | Growth Inhibition | 0.2 - 0.6 | [3] |
| B-lymphoblastoid cell lines (p53 wild-type) | Cytotoxicity Assay | Cell Viability | 14.8 - 19 (at 24h) | [4] |
| B-lymphoblastoid cell lines (p53 mutated) | Cytotoxicity Assay | Cell Viability | 5.4 - 14.8 (at 48h) | [4] |
Table 2: In Vivo Efficacy of Ibrutinib in Preclinical Mouse Models
| Mouse Model | Cancer Type | Treatment Dose & Schedule | Key Efficacy Readouts | Reference |
| Raji Burkitt Lymphoma Xenograft (NSG mice) | Burkitt Lymphoma | 12.5 mg/kg, daily | Significantly prolonged survival (median survival of 32 days vs. 24 days for control). | [5] |
| Human CLL Xenograft (NSG mice) | Chronic Lymphocytic Leukemia | Not specified | 23% average reduction in tumor cells in the spleen. | [6] |
| Human CLL Xenograft (NSG mice) | Chronic Lymphocytic Leukemia | Not specified | Over 50% mean reduction in Ki67 expression in CLL cells in peripheral blood and spleen. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a basis for the replication and further investigation of ibrutinib's effects.
In Vitro Cell Viability and Apoptosis Assays
1. Cell Culture:
-
B-cell malignancy cell lines (e.g., from CLL, MCL, BL) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Ibrutinib Treatment:
-
Ibrutinib is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial dilutions of ibrutinib are prepared in the culture medium to achieve the desired final concentrations.
-
Cells are seeded in 96-well plates and treated with varying concentrations of ibrutinib or a vehicle control (DMSO).
3. Cell Viability Assessment (MTT Assay): [8]
-
After a specified incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
The plates are incubated for an additional period to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
4. Apoptosis Assessment (Annexin V/PI Staining): [1]
-
Following treatment with ibrutinib, cells are harvested and washed with a binding buffer.
-
Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.
In Vivo Xenograft Mouse Model Studies
1. Animal Models:
-
Immunocompromised mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are commonly used to prevent rejection of human tumor cells.[5]
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum.
2. Tumor Cell Implantation:
-
Human B-cell malignancy cell lines (e.g., Raji for Burkitt lymphoma) are harvested and resuspended in a suitable medium, often mixed with Matrigel.
-
A specific number of cells (e.g., 1 x 10^6) is subcutaneously or intravenously injected into the mice.
3. Ibrutinib Administration:
-
Ibrutinib is formulated for oral administration, often dissolved in a vehicle such as a solution of (2-Hydroxypropyl)-β-cyclodextrin.[9]
-
Once tumors reach a palpable size or on a predetermined schedule post-implantation, mice are treated with ibrutinib daily via oral gavage. A control group receives the vehicle only.
4. Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.
-
Survival: Mice are monitored daily, and the study endpoint is often determined by tumor size limits or signs of morbidity. Survival data is analyzed using Kaplan-Meier curves.[5]
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to analyze biomarkers, such as the phosphorylation status of BTK, to confirm target engagement.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway of ibrutinib and a typical experimental workflow.
Caption: Ibrutinib's mechanism of action via inhibition of BTK in the B-cell receptor signaling pathway.
Caption: A generalized workflow for the preclinical evaluation of ibrutinib, from in vitro to in vivo.
References
- 1. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of B-cell receptor signaling disrupts cell adhesion in mantle cell lymphoma via RAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib enhances the antitumor immune response induced by intratumoral injection of a TLR9 ligand in mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
Validation of IBR2 as a tool for studying homologous recombination
For researchers, scientists, and drug development professionals, understanding the intricacies of DNA repair pathways is paramount. Homologous recombination (HR), a high-fidelity DNA double-strand break repair mechanism, is a critical area of study, particularly in oncology. Small molecule inhibitors are invaluable tools for dissecting this pathway and identifying potential therapeutic targets. This guide provides a comprehensive validation of IBR2 as a potent and specific inhibitor of homologous recombination, comparing its performance with other known RAD51 inhibitors.
Mechanism of Action: Disrupting the Core of Homologous Recombination
This compound functions as a direct inhibitor of RAD51, a key recombinase in the HR pathway.[1] Its mechanism of action involves binding to a hydrophobic pocket on the RAD51 protein. This interaction sterically hinders the multimerization of RAD51 monomers, a crucial step for the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA). Furthermore, this compound has been shown to disrupt the critical interaction between RAD51 and BRCA2, a key mediator protein that facilitates the loading of RAD51 onto ssDNA.[1][2] By preventing both RAD51 filament formation and its interaction with BRCA2, this compound effectively stalls the homologous recombination process at an early and critical stage.
dot
Figure 1. Mechanism of this compound Intervention in Homologous Recombination.
Comparative Analysis of RAD51 Inhibitors
This compound is one of several small molecule inhibitors developed to target RAD51. For a comprehensive evaluation, its performance must be compared with other well-characterized inhibitors such as B02 and RI-1.
| Inhibitor | Mechanism of Action | Reported IC50 | Assay Type | Reference |
| This compound | Disrupts RAD51 multimerization and RAD51-BRCA2 interaction. | 0.11 µM | BRCA2-RAD51 Interaction Assay | [1] |
| B02 | Inhibits the binding of RAD51 to both single-stranded and double-stranded DNA. | Not Reported in HR assay | DNA Binding Assay | N/A |
| RI-1 | Covalently binds to Cysteine 319 of RAD51, inhibiting its oligomerization. | 15.8 µM (for analog RI(dl)-2) | D-loop Formation Assay | N/A |
Experimental Validation of this compound's Effect on Homologous Recombination
The inhibitory effect of this compound on homologous recombination has been validated through various cellular assays. Two key experimental approaches are the DR-GFP homologous recombination reporter assay and the visualization of RAD51 foci formation.
DR-GFP Homologous Recombination Assay
This assay provides a quantitative measure of HR efficiency within a cellular context. The principle relies on the repair of a site-specific DNA double-strand break, induced by the I-SceI endonuclease, within a mutated GFP gene (SceGFP). Repair of this break by HR using a downstream internal GFP fragment (iGFP) as a template restores a functional GFP gene, leading to fluorescent cells that can be quantified by flow cytometry.
dot
Figure 2. Workflow for the DR-GFP Homologous Recombination Assay.
RAD51 Foci Formation Assay
Upon DNA damage, RAD51 and other DNA repair proteins accumulate at the sites of lesions, forming discrete nuclear structures known as foci. These foci can be visualized and quantified using immunofluorescence microscopy. A reduction in the number of RAD51 foci following treatment with an inhibitor like this compound indicates a disruption of the HR process.
dot
Figure 3. Workflow for the RAD51 Foci Formation Assay.
Experimental Protocols
DR-GFP Homologous Recombination Assay Protocol
Cell Line: HeLa-DR-GFP stable cell line.
Materials:
-
HeLa-DR-GFP cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (or other inhibitors) and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed HeLa-DR-GFP cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the I-SceI expression vector according to the manufacturer's protocol for the transfection reagent.
-
Four hours post-transfection, remove the transfection medium and replace it with fresh medium containing either this compound at the desired concentration or a vehicle control.
-
Incubate the cells for 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS for flow cytometry analysis.
-
Analyze the percentage of GFP-positive cells using a flow cytometer, acquiring at least 20,000 events per sample. The percentage of GFP-positive cells in the treated samples is normalized to the vehicle control to determine the inhibition of homologous recombination.
RAD51 Foci Formation Assay Protocol
Cell Line: Any human cell line proficient in homologous recombination (e.g., U2OS, MCF7).
Materials:
-
Cells of interest
-
Culture medium
-
DNA damaging agent (e.g., Ionizing radiation source, Mitomycin C)
-
This compound (or other inhibitors) and vehicle control
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the DNA damaging agent. For example, expose cells to 10 Gy of ionizing radiation.
-
Immediately after damage induction, add fresh medium containing either this compound or a vehicle control.
-
Incubate for the desired time to allow for foci formation (e.g., 6 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains more than 5 foci.
Conclusion
This compound is a well-validated and potent tool for the study of homologous recombination. Its defined mechanism of action, targeting the crucial RAD51 protein, allows for specific interrogation of the HR pathway. The experimental data, though lacking direct comparative IC50 values with all other inhibitors in a single assay, consistently demonstrates its efficacy in cellular models. The provided protocols for key assays will enable researchers to independently validate and utilize this compound in their own investigations into the complex and vital process of homologous recombination.
References
Safety Operating Guide
Proper Disposal of IBR2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of IBR2, a potent and specific RAD51 inhibitor used in cancer research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
This compound is identified as a combustible solid with a high water hazard potential (WGK 3), necessitating careful management as hazardous waste. Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste - this compound".
-
Include the full chemical name: (1R)-1,2-Dihydro-1-(1H-indol-3-yl)-2-[(phenylmethyl)sulfonyl]isoquinoline.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2]
2. Container Selection:
-
Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[3]
-
The container must be in good condition, with no leaks or damage.[3]
3. Waste Collection:
-
Solid Waste: Carefully place solid this compound powder, contaminated weighing papers, and other solid materials into the designated hazardous waste container. Avoid generating dust.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.[2]
-
Solutions: If this compound is in a solvent, collect the liquid waste in a compatible, sealed container. Do not pour this compound solutions down the drain.[2] Separate solvent waste from aqueous waste.[2]
-
Decontamination: Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol, and collect the cleaning materials as hazardous waste.[1]
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.[2]
-
The storage area should be cool, dry, and well-ventilated.
-
Keep the waste container closed at all times, except when adding waste.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed for waste pickup.
Spill Response Procedure
In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity and evacuate the immediate area.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, put on all required PPE as listed in the table above.
3. Contain and Clean the Spill:
-
For solid spills, gently cover the material with an absorbent powder to prevent it from becoming airborne.
-
Carefully sweep or scoop the material into the designated this compound hazardous waste container.
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Place the used absorbent material into the hazardous waste container.
4. Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), and collect all cleaning materials as hazardous waste.[1]
5. Report the Incident:
-
Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling "IBR2" and Other Novel Chemical Compounds
Disclaimer: The identifier "IBR2" does not correspond to a standard, commercially available chemical substance in established databases. The following guidelines are based on best practices for handling new or uncharacterized chemical compounds in a laboratory setting. A thorough risk assessment must be conducted before any handling of an unknown substance.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling novel or uncharacterized chemical compounds, referred to here as "this compound." The focus is on procedural, step-by-step guidance to ensure laboratory safety and operational integrity.
Risk Assessment and Personal Protective Equipment (PPE)
Before handling any new compound, a comprehensive risk assessment is mandatory.[1][2] This assessment should consider the potential hazards, including toxicity, flammability, reactivity, and routes of exposure.[3] Based on this assessment, the appropriate level of personal protective equipment (PPE) must be selected to minimize risk.[4]
Table 1: Personal Protective Equipment (PPE) Selection Guide
The following table summarizes the recommended PPE for different levels of potential chemical hazards.
| Hazard Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Safety glasses with side shields (ANSI Z87.1 compliant).[1][5] | Disposable nitrile gloves.[1] | Standard laboratory coat (cotton or polyester/cotton blend).[5] | Not generally required. |
| Moderate | Chemical splash goggles (ANSI Z87.1 compliant).[4] | Chemical-resistant gloves (e.g., thicker nitrile, neoprene, or butyl rubber, based on chemical compatibility). Double-gloving may be necessary.[1] | Chemical-resistant lab coat or a barrier lab coat over a standard lab coat.[4][5] | May be required if working with volatile substances outside of a fume hood. Consult your institution's safety officer.[5] |
| High | Face shield worn over chemical splash goggles.[1][5] | Heavy-duty, chemical-specific gloves. Consider Silver Shield or other highly resistant materials.[1] | Chemical-resistant apron over a flame-retardant or barrier lab coat.[3] | A fit-tested respirator (e.g., N95 for particulates or specific cartridges for vapors) is required. Work should be conducted in a certified chemical fume hood or glove box.[5] |
Always consult the glove manufacturer's compatibility chart for specific chemicals.[6]
Experimental Protocols
Standard Operating Procedure: Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[7][8] The following procedure should be followed meticulously.
Donning Procedure:
-
Preparation: Remove all personal items, such as jewelry and watches. Tie back long hair.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[7]
-
Body Protection: Put on the lab coat or gown and fasten it completely.[3]
-
Respiratory Protection (if required): Put on your mask or respirator.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.[7]
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[3][10]
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using the glove-to-glove/skin-to-skin technique to avoid touching the outside of the gloves with your bare hands. Dispose of them in the appropriate waste container.[8]
-
Gown/Lab Coat: Remove your lab coat by rolling it down from the shoulders and turning it inside out. Avoid touching the exterior surface.[8]
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your face shield or goggles from the back by lifting the headband.[10]
-
Respiratory Protection: Remove your mask or respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[10]
Visualizations
Logical Relationship Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on a risk assessment of the chemical and the planned procedure.
Caption: PPE selection workflow based on risk assessment.
Experimental Workflow Diagram: Handling a Novel Compound
This diagram outlines a standard workflow for safely handling a new or uncharacterized chemical compound like "this compound" in a laboratory setting.
Caption: Standard workflow for handling novel compounds.
Disposal Plan for Chemical Waste
Proper disposal of chemical waste is crucial for safety and environmental compliance. All waste generated from handling "this compound" should be considered hazardous unless proven otherwise.
Operational Plan:
-
Waste Segregation: At the point of generation, separate waste into compatible categories (e.g., aqueous waste, organic solvent waste, solid waste, sharps).[11]
-
Containerization: Use appropriate, sealed, and clearly labeled waste containers. Do not overfill containers.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[12]
-
Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should have secondary containment to catch any potential leaks.
-
Disposal Request: When containers are full, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department for final disposal.[12]
Important Considerations:
-
Never pour chemical waste down the drain.[13]
-
Assume that any unknown chemical is hazardous.[13]
-
Familiarize yourself with your institution's specific chemical hygiene and waste disposal plans.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Risk assessment - Wikipedia [en.wikipedia.org]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. wcupa.edu [wcupa.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. reach.cdc.gov [reach.cdc.gov]
- 8. uottawa.ca [uottawa.ca]
- 9. sciencevivid.com [sciencevivid.com]
- 10. PPE: Donning & Doffing | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. ehs.okstate.edu [ehs.okstate.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
